1-(2-chlorophenyl)-3-methyl-1H-pyrazole
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-(2-chlorophenyl)-3-methylpyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2/c1-8-6-7-13(12-8)10-5-3-2-4-9(10)11/h2-7H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXPOMJYLPSDFEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1)C2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
chemical structure and properties of 1-(2-chlorophenyl)-3-methyl-1H-pyrazole
An In-depth Technical Guide to the Chemical Structure and Properties of 1-(2-chlorophenyl)-3-methyl-1H-pyrazole and its Analogs
Authored by a Senior Application Scientist
Introduction: The Prominence of the Pyrazole Scaffold in Modern Drug Discovery
The pyrazole ring system, a five-membered heterocycle containing two adjacent nitrogen atoms, is a cornerstone of medicinal chemistry.[1][2][3] Its versatile chemical nature and ability to form a wide array of derivatives have established it as a "privileged scaffold" in the development of novel therapeutic agents.[2][3] A significant number of approved drugs, including the anti-cancer agents ibrutinib and ruxolitinib, and the anti-inflammatory drug celecoxib, feature a pyrazole core, highlighting its importance in targeting various biological pathways.[1]
This guide provides a detailed technical overview of the . Due to the limited publicly available data on this specific isomer, this document will also draw upon information from closely related analogs and derivatives to provide a comprehensive understanding of this chemical class for researchers, scientists, and drug development professionals. The insights provided herein are grounded in established chemical principles and data from authoritative sources.
Molecular Architecture: Unpacking the 1-(2-chlorophenyl)-3-methyl-1H-pyrazole Structure
The chemical identity of 1-(2-chlorophenyl)-3-methyl-1H-pyrazole is defined by its unique arrangement of a pyrazole core with specific substituents that dictate its physicochemical properties and potential biological activity.
Core Heterocyclic System: The 1H-Pyrazole Ring
The foundation of the molecule is the 1H-pyrazole ring, an aromatic diazole. The aromaticity of the ring system contributes to its relative stability. The presence of two nitrogen atoms provides sites for hydrogen bonding and coordination with biological targets, a key feature in its pharmacological utility.[2]
Key Substituents and Their Influence:
-
1-(2-chlorophenyl) Group: A chlorophenyl group is attached to the N1 position of the pyrazole ring. The chlorine atom at the ortho position of the phenyl ring introduces steric and electronic effects. It is an electron-withdrawing group, which can influence the electron density of the pyrazole ring and the overall lipophilicity of the molecule.
-
3-methyl Group: A methyl group is situated at the C3 position of the pyrazole ring. This small alkyl group can impact the molecule's steric profile and its interactions with target proteins.
Chemical Identification
| Identifier | Value | Source |
| IUPAC Name | 1-(2-chlorophenyl)-3-methyl-1H-pyrazole | N/A |
| Molecular Formula | C10H9ClN2 | PubChem |
| Molecular Weight | 192.65 g/mol | PubChem |
| Canonical SMILES | CC1=NN(C=C1)C2=CC=CC=C2Cl | PubChem |
| InChIKey | Not available for this specific isomer | |
| CAS Number | Not available for this specific isomer |
Physicochemical Properties and Characterization
The physical and chemical properties of 1-(2-chlorophenyl)-3-methyl-1H-pyrazole are crucial for its handling, formulation, and biological activity. While experimental data for this specific compound is scarce, we can infer its likely properties from computational predictions and data from analogous structures.
Predicted Physicochemical Properties
| Property | Predicted Value (for related structures) | Significance in Drug Development |
| XLogP3 | 2.4 - 5.9 | Indicates lipophilicity and potential for membrane permeability. |
| Hydrogen Bond Donors | 0 | Affects solubility and binding to target proteins. |
| Hydrogen Bond Acceptors | 1-2 | Influences solubility and interactions with biological targets. |
| Rotatable Bond Count | 1-4 | Relates to conformational flexibility. |
| Topological Polar Surface Area | 17.8 Ų (for a related structure) | Correlates with drug transport and bioavailability. |
Data inferred from PubChem entries for related pyrazole derivatives.[5][6][7][8]
Spectroscopic Profile
The structural elucidation of 1-(2-chlorophenyl)-3-methyl-1H-pyrazole and its derivatives relies on standard spectroscopic techniques.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the chlorophenyl ring, the protons on the pyrazole ring, and the methyl protons. The chemical shifts and coupling patterns would confirm the substitution pattern.
-
¹³C NMR: The carbon NMR spectrum would provide evidence for all carbon atoms in the molecule, including the substituted pyrazole ring and the chlorophenyl group. For a related compound, 2-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene, characteristic chemical shifts for the pyrazole C=N and =C-Cl carbons were observed at δ = 148.8 and 114.4 ppm, respectively.[9]
-
Mass Spectrometry: Mass spectrometry would confirm the molecular weight of the compound. The fragmentation pattern could provide further structural information. For 1-(2-chlorophenyl)-3-methylpyrazole-4-carbaldehyde, the monoisotopic mass is reported as 220.04034 Da.[6]
Synthesis and Reactivity: Constructing the Pyrazole Core
The synthesis of substituted pyrazoles is a well-established area of organic chemistry, with several reliable methods available.
General Synthetic Strategies
A common and effective method for the synthesis of 1,3-disubstituted pyrazoles is the Claisen-Schmidt condensation followed by a cyclization reaction. This approach involves the reaction of a substituted acetophenone with a carbaldehyde to form a chalcone, which then undergoes cyclocondensation with hydrazine hydrate to yield the pyrazoline derivative.[10]
Another versatile method is the reaction of N-monosubstituted hydrazones with nitroolefins , which allows for the regioselective synthesis of 1,3,5-trisubstituted pyrazoles.[11] Additionally, a sequential [3+2] annulation reaction of prop-2-ynylsulfonium salts and hydrazonyl chlorides has been reported for the synthesis of substituted pyrazoles.[12]
Illustrative Synthetic Workflow
Caption: Generalized synthetic pathways to substituted pyrazoles.
Reactivity Profile
The pyrazole ring is generally stable to many reaction conditions. The electron-withdrawing nature of the 2-chlorophenyl group at N1 may influence the reactivity of the pyrazole ring towards electrophilic substitution. The C4 position is often the most reactive site for such substitutions. The methyl group at C3 is generally unreactive but can influence the regioselectivity of reactions.
Potential Applications in Drug Development and Research
The pyrazole scaffold is a versatile building block for the development of a wide range of biologically active molecules.
Established Pharmacological Activities
Derivatives of pyrazole have demonstrated a broad spectrum of pharmacological activities, including:
-
Anti-inflammatory: As seen with celecoxib and lonazolac.[2][3]
-
Anticancer: Numerous pyrazole-containing compounds act as kinase inhibitors.[1]
-
Antimicrobial: Certain aniline-derived pyrazoles have shown potent activity against resistant bacteria.[1]
-
Antiviral: Lenacapavir, a pyrazole-containing drug, is used to treat HIV.[1]
-
Other activities: Pyrazole derivatives have also been investigated as antipyretic, analgesic, and antidepressant agents.[13]
Logical Framework for Therapeutic Potential
Caption: Logical flow from core structure to therapeutic applications.
The specific substitution pattern of 1-(2-chlorophenyl)-3-methyl-1H-pyrazole makes it an interesting candidate for further investigation. The presence of the chlorophenyl group could enhance binding to hydrophobic pockets in target proteins, while the methyl group could provide steric hindrance or favorable van der Waals interactions.
Safety and Handling Considerations
While a specific safety data sheet for 1-(2-chlorophenyl)-3-methyl-1H-pyrazole is not available, data from related pyrazole derivatives provide general guidance.
General Hazard Profile
Many substituted pyrazoles are classified with the following hazards:
-
Causes skin irritation [4]
-
Causes serious eye damage
Recommended Handling Practices
Given the potential hazards, the following precautions are recommended when handling this class of compounds:
-
Work in a well-ventilated area or under a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of dust or vapors.
-
Prevent contact with skin and eyes.
-
Store in a cool, dry, and well-ventilated place away from incompatible materials.
Conclusion
1-(2-chlorophenyl)-3-methyl-1H-pyrazole belongs to a class of compounds with significant potential in medicinal chemistry and drug discovery. While direct experimental data on this specific molecule is limited, a comprehensive understanding of its likely chemical structure, properties, and biological potential can be derived from the extensive research on related pyrazole derivatives. The synthetic accessibility of the pyrazole scaffold and the tunability of its substituents make it a highly attractive starting point for the design of novel therapeutic agents. Further research into this and related compounds is warranted to fully explore their potential applications.
References
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Koch, P., & Schollmeyer, D. (2024). 1-[(2-Chlorophenyl)diphenylmethyl]-1H-pyrazole. IUCrData, 9(x241152). [Link]
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PubChem. (n.d.). 1-(2-Chlorophenyl)diphenylmethyl-1h-pyrazole. National Center for Biotechnology Information. [Link]
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SpectraBase. (n.d.). 1-(2-chlorophenyl)-4-methyl-3,5-bis(4-methylphenyl)-1H-pyrazole. [Link]
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PubChemLite. (n.d.). 1-(2-chlorophenyl)-3-methyl-1h-pyrazole-4-carbaldehyde. [Link]
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Deng, X., & Mani, N. S. (n.d.). REGIOSELECTIVE SYNTHESIS OF 1,3,5-TRISUBSTITUTED PYRAZOLES BY THE REACTION OF N-MONOSUBSTITUTED HYDRAZONES WITH NITROOLEFINS. Organic Syntheses Procedure. [Link]
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PubChemLite. (n.d.). 1-(2-chlorophenyl)-3-phenyl-1h-pyrazole-5-carboxylic acid. [Link]
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El-Sayed, N. N. E., et al. (2018). Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents. Molecules, 23(10), 2537. [Link]
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CAS Common Chemistry. (n.d.). 1-(4-Chlorophenyl)-3-methyl-1H-pyrazol-5-amine. [Link]
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PubChemLite. (n.d.). 1-(2-chlorophenyl)-1h-pyrazole-3-carboxylic acid. [Link]
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Kumar, V., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(19), 2011-2035. [Link]
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Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. (n.d.). [Link]
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Ghaedi, A., et al. (2013). 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene: Synthesis, Characterization and Photochromic Study. Molecules, 18(8), 9031-9041. [Link]
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Talaviya, R., et al. (2022). Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. EPJ Web of Conferences, 264, 01001. [Link]
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de Oliveira, R., et al. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology, 12, 667512. [Link]
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PubChem. (n.d.). 2-Oxepanone, polymer with 2-ethyl-2-(hydroxymethyl)-1,3-propanediol and 5-isocyanato-1-(isocyanatomethyl)-1,3,3-trimethylcyclohexane, 2-hydroxyethyl acrylate-blocked. National Center for Biotechnology Information. [Link]
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CAS Common Chemistry. (n.d.). 1-[[3-(Dimethylamino)propyl]amino]-4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,15-pentacosafluoro-2-pentadecanol. [Link]
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Technical Guide: The Role of 1-(2-Chlorophenyl)-3-methyl-1H-pyrazole in Pharmaceutical & Agrochemical Synthesis
[1]
Executive Summary
1-(2-Chlorophenyl)-3-methyl-1H-pyrazole represents a "privileged scaffold" in modern medicinal and agrochemical chemistry.[1] Its structural utility lies in the orthogonal twist induced by the ortho-chloro substituent on the N1-phenyl ring, which disrupts planarity and creates unique binding vectors for protein targets (e.g., p38 MAP kinases) and enzyme active sites (e.g., Protoporphyrinogen Oxidase - PPO).
This guide details the process chemistry, regioselective synthesis, and downstream applications of this intermediate.[2] It is designed for process chemists and medicinal scientists optimizing routes for high-value APIs and herbicides.[1]
Chemical Identity & Physicochemical Profile[1][3][4][5][6]
| Parameter | Specification |
| Chemical Name | 1-(2-Chlorophenyl)-3-methyl-1H-pyrazole |
| Molecular Formula | C₁₀H₉ClN₂ |
| Molecular Weight | 192.64 g/mol |
| Key Structural Feature | Ortho-chloro induced dihedral twist (>45°) |
| Primary Application | Scaffold for 5-functionalized pyrazoles (carboxylic acids, amides) |
| Related CAS | 618102-00-4 (5-carboxylic acid derivative); 15943-84-7 (4-chloro isomer) |
Structural Significance
The steric bulk of the chlorine atom at the ortho position of the N-phenyl ring forces the phenyl group to rotate out of the plane of the pyrazole ring. This conformation is critical for:
Synthetic Pathways & Process Chemistry[1][8][9]
The synthesis of 1-(2-chlorophenyl)-3-methyl-1H-pyrazole is governed by the principle of regiocontrol .[1] The reaction of 2-chlorophenylhydrazine with unsymmetrical 1,3-dicarbonyl equivalents often yields a mixture of 3-methyl and 5-methyl isomers.[1]
Core Synthesis: Regioselective Cyclocondensation
To achieve the desired 3-methyl isomer exclusively, process chemists must control the initial nucleophilic attack of the hydrazine.[1]
Protocol:
-
Reagents: 2-Chlorophenylhydrazine hydrochloride + 4,4-Dimethoxy-2-butanone (Acetylacetaldehyde dimethyl acetal).
-
Solvent System: Ethanol/Water or fluorinated alcohols (TFE) to enhance regioselectivity.[1]
-
Mechanism: The terminal nitrogen of the hydrazine (NH2) is the most nucleophilic and attacks the most electrophilic carbonyl.[1] By using an acetal-protected aldehyde, we direct the attack to the ketone, ensuring the methyl group ends up at position 3.
Diagram 1: Regioselective Synthesis Workflow
Caption: Regioselective cyclization pathway using masked 1,3-dicarbonyls to favor the 3-methyl isomer over the 5-methyl impurity.[1]
Downstream Pharmaceutical & Agrochemical Utility
Once synthesized, the 1-(2-chlorophenyl)-3-methyl-1H-pyrazole scaffold is rarely the final API.[1] It serves as a Linchpin Intermediate for functionalization at the C-4 and C-5 positions.[1]
A. Pharmaceutical: p38 MAP Kinase Inhibitors
In drug discovery, this scaffold is used to generate inhibitors for inflammatory pathways.[1]
-
Mechanism: The pyrazole nitrogen (N2) acts as a hydrogen bond acceptor for the kinase hinge region (e.g., Met109 in p38α).[1]
-
Functionalization: The C-5 position is lithiated (n-BuLi) and quenched with CO₂ to form 1-(2-chlorophenyl)-3-methyl-1H-pyrazole-5-carboxylic acid (CAS 618102-00-4).[1] This acid is then coupled with amines to form amide-based inhibitors.[1]
B. Agrochemical: PPO Inhibitors
The 1-aryl-3-methylpyrazole core is fundamental to Protoporphyrinogen Oxidase (PPO) inhibiting herbicides.[1]
-
Example Class: Analogs of Pyraflufen-ethyl.
-
Role: The 2-chlorophenyl group mimics the twisted biaryl system required to inhibit chlorophyll biosynthesis, leading to rapid necrosis in target weeds.[1]
Diagram 2: Downstream API Synthesis Flow
Caption: Divergent synthesis showing the conversion of the core scaffold into high-value pharmaceutical and agrochemical precursors.[1]
Experimental Protocol: Synthesis of the 5-Carboxylic Acid Derivative
Objective: Conversion of the core scaffold to the versatile 5-carboxylic acid intermediate.
-
Setup: Flame-dried 3-neck flask under Argon atmosphere.
-
Dissolution: Dissolve 1-(2-chlorophenyl)-3-methyl-1H-pyrazole (1.0 eq) in anhydrous THF (10 volumes). Cool to -78°C.[1]
-
Lithiation: Add n-Butyllithium (1.1 eq, 2.5M in hexanes) dropwise over 30 minutes. Maintain internal temperature < -70°C.
-
Note: The ortho-chloro group is stable at -78°C, but higher temperatures may risk benzyne formation or lithium-halogen exchange.[1]
-
-
Carboxylation: Bubble dry CO₂ gas through the solution for 1 hour.
-
Quench: Warm to 0°C and quench with 1M HCl until pH 2.
-
Workup: Extract with Ethyl Acetate. Wash with brine.[1] Dry over Na₂SO₄.[1]
-
Purification: Recrystallize from Ethanol/Water to yield the white crystalline acid.[1]
Quality Control & Impurity Profiling
Validating the identity of this intermediate requires distinguishing it from its regioisomers.[1]
| Analytical Method | Diagnostic Signal | Purpose |
| 1H NMR (DMSO-d₆) | δ 2.25 ppm (s, 3H) | Confirms 3-Methyl group.[1] |
| 1H NMR (DMSO-d₆) | δ 6.60 ppm (s, 1H) | Confirms C-4 Proton (Singlet).[1] |
| NOESY NMR | No correlation between Methyl and Phenyl protons | Proves 3-Methyl (remote) vs 5-Methyl (proximal).[1] |
| HPLC (C18 Column) | Retention Time shift | Separates 3-Me (more polar) from 5-Me isomer.[1] |
Safety & Handling
-
Hydrazine Toxicity: The starting material, 2-chlorophenylhydrazine, is a potential sensitizer and suspected carcinogen.[1] All initial cyclization steps must be performed in a closed system or fume hood.[1]
-
Lithiation Risks: Handling n-BuLi requires strict anhydrous conditions to prevent fire hazards.[1]
-
Skin Absorption: Pyrazole derivatives can penetrate skin; nitrile gloves are recommended.[1]
References
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Regioselective Synthesis of Pyrazoles
-
Agrochemical Applications (PPO Inhibitors)
-
Pharmaceutical Scaffold Utility
- Title: Pyrazole-containing pharmaceuticals: target, pharmacological activity, and SAR studies.
- Source:RSC Advances.
-
URL:[Link]
-
Process Chemistry (Fluorinated Solvents)
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- 3. US5128480A - Preparation of 3-methylpyrazole - Google Patents [patents.google.com]
An In-Depth Technical Guide to the Toxicity and Safety of 1-(2-chlorophenyl)-3-methyl-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
Introduction: Navigating the Data Gap for a Novel Pyrazole Derivative
1-(2-chlorophenyl)-3-methyl-1H-pyrazole is a substituted pyrazole, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development for their wide range of biological activities.[1] Professionals in research and development are frequently tasked with handling novel chemical entities for which comprehensive toxicological data is not yet available. This guide addresses this challenge directly.
Due to the limited public data specifically for 1-(2-chlorophenyl)-3-methyl-1H-pyrazole, this document establishes a robust, scientifically-grounded safety and toxicity profile by leveraging data from structurally analogous pyrazole derivatives. By examining close structural relatives, we can predict, with a reasonable degree of scientific confidence, the likely hazards and necessary precautions. This approach, known as "read-across," is a cornerstone of chemical safety assessment in the absence of direct experimental data.
This guide is structured to provide not just a list of potential hazards, but an in-depth understanding of the causality behind safety protocols and toxicological assessments, empowering researchers to make informed decisions in the laboratory.
Section 1: Predicted Hazard Identification and Classification
Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, pyrazole derivatives with similar substitutions consistently exhibit a specific hazard profile. The data from close analogues, such as 1-(2-Chlorophenyl)-5-methyl-1H-pyrazole and 3-Methyl-1-phenyl-2-pyrazolin-5-one, strongly suggest that 1-(2-chlorophenyl)-3-methyl-1H-pyrazole should be handled as a hazardous substance.[2][3]
Anticipated GHS Classification:
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.[2][3]
-
Serious Eye Irritation (Category 2): Causes serious eye irritation.[2][3]
-
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation: May cause respiratory irritation.[2][3]
The signal word "Warning" and the GHS07 pictogram (exclamation mark) are appropriate for these classifications.[2]
Section 2: Comprehensive Safety and Handling Protocols
The predicted hazard profile necessitates stringent adherence to standard laboratory safety protocols. The following measures are derived from safety data sheets of closely related pyrazole compounds and represent best practices for handling this class of chemicals.[2][4]
Personal Protective Equipment (PPE)
The primary routes of exposure are inhalation, ingestion, and dermal contact. Therefore, a multi-layered PPE approach is mandatory.
-
Eye/Face Protection: Wear tightly fitting safety goggles conforming to EN 166 (EU) or NIOSH (US) standards.[2][4]
-
Skin Protection:
-
Respiratory Protection: All handling of the solid compound or solutions should be conducted in a certified chemical fume hood to avoid inhalation of dust or aerosols.[2]
Handling and Storage
Proper handling and storage are critical to minimize risk to personnel and the environment.
-
Safe Handling:
-
Storage Conditions:
First-Aid Measures
In the event of exposure, immediate and appropriate first-aid is crucial.
| Exposure Route | First-Aid Procedure |
| If Inhaled | Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[4] |
| In Case of Skin Contact | Take off immediately all contaminated clothing. Wash off with soap and plenty of water. Consult a physician.[4] |
| In Case of Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a physician.[4][7] |
| If Swallowed | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[3] |
Section 3: Toxicological Profile Based on Analogue Data
While specific toxicological studies on 1-(2-chlorophenyl)-3-methyl-1H-pyrazole are not publicly available, a profile can be constructed from existing data on its analogues. This provides a valuable, albeit predictive, overview of its potential biological effects.
Acute Toxicity
The primary concern for acute toxicity is through the oral route.
-
Oral: Classified as Category 4, "Harmful if swallowed."[2] The oral LD50 for a related compound, 3-Methyl-1-phenyl-5-pyrazolone, in rats is 1,915 mg/kg.[3] This value suggests moderate acute toxicity. Symptoms observed in animal studies with related compounds include hypoactivity, piloerection, and dyspnoea.[8]
-
Dermal & Inhalation: While specific data is limited, the GHS classification for skin irritation implies that dermal absorption could be a route of toxicity. Handling in a fume hood is essential to mitigate inhalation risks.
Irritation and Sensitization
-
Skin Irritation: Pyrazole derivatives are consistently classified as skin irritants.[2][3] Prolonged or repeated contact may cause dermatitis.
-
Eye Irritation: Causes serious eye irritation, with potential for redness, pain, and damage if not promptly addressed.[2][3]
-
Respiratory Irritation: As a fine powder, the compound is likely to cause respiratory tract irritation upon inhalation, leading to symptoms such as coughing and shortness of breath.[2][3]
Carcinogenicity, Mutagenicity, and Reproductive Toxicity
Long-term studies on closely related compounds are limited. A carcinogenicity study on 1-phenyl-3-methyl-5-pyrazolone in rats and mice showed no evidence of carcinogenicity under the bioassay conditions.[1] However, this does not preclude the possibility for the target compound, and it should be handled as a compound with unknown long-term effects.
| Toxicological Endpoint | Finding for Analogue Compounds | Reference |
| Acute Oral Toxicity (Rat, LD50) | 1,915 mg/kg (for 3-Methyl-1-phenyl-5-pyrazolone) | [3] |
| Skin Irritation | Causes skin irritation (Category 2) | [2][3] |
| Eye Irritation | Causes serious eye irritation (Category 2) | [2][3] |
| Respiratory Irritation | May cause respiratory irritation (STOT SE 3) | [2][3] |
| Carcinogenicity | No evidence for 1-phenyl-3-methyl-5-pyrazolone | [1] |
Section 4: Experimental Protocol for In-Vitro Cytotoxicity Assessment
To address the data gap for a novel compound, a logical first step is to determine its effect on cell viability. The MTT assay is a standard colorimetric method for assessing the metabolic activity of cells, which serves as a proxy for cytotoxicity.[9][10]
Principle
Metabolically active, viable cells contain mitochondrial dehydrogenases that reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into insoluble purple formazan crystals.[9] The amount of formazan produced is directly proportional to the number of living cells. The crystals are then solubilized, and the absorbance is measured, allowing for the quantification of cell viability.[11]
Step-by-Step Methodology
-
Cell Plating:
-
Compound Treatment:
-
Prepare a stock solution of 1-(2-chlorophenyl)-3-methyl-1H-pyrazole in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Carefully remove the medium from the cells and replace it with 100 µL of medium containing the different compound concentrations. Include vehicle control (DMSO at the highest concentration used) and untreated control wells.
-
Incubate for an exposure period of 24 to 72 hours.[10]
-
-
MTT Addition and Incubation:
-
Formazan Solubilization and Data Acquisition:
-
Carefully aspirate the medium containing MTT without disturbing the cells or the formazan crystals.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well.[12]
-
Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan.[13]
-
Measure the absorbance at 570 nm using a microplate reader.[14]
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percent viability against the log of the compound concentration to generate a dose-response curve.
-
Determine the IC₅₀ value (the concentration that inhibits 50% of cell viability) using non-linear regression analysis.
-
Conclusion
While direct toxicological data for 1-(2-chlorophenyl)-3-methyl-1H-pyrazole is scarce, a robust safety framework can be established through the analysis of its close structural analogues. The evidence strongly suggests that this compound should be handled as a hazardous chemical, with the potential to cause acute oral toxicity, as well as skin, eye, and respiratory irritation. The implementation of rigorous safety protocols, including the consistent use of appropriate PPE and engineering controls like a chemical fume hood, is paramount. For any research program involving this or other novel chemical entities, the logical progression from predictive toxicology to empirical in-vitro testing, such as the MTT assay described herein, is a critical step in ensuring laboratory safety and building a comprehensive understanding of the compound's biological effects.
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Assay Guidance Manual. (2013). Cell Viability Assays. National Center for Biotechnology Information. [Link]
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Dici, E., et al. (2024). Standardized Protocol for Resazurin-Based Viability Assays on A549 Cell Line for Improving Cytotoxicity Data Reliability. PMC. [Link]
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The 2-Chlorophenyl Group as a Modulator of Pyrazole Ring Electronics: A Technical Guide
Executive Summary: The substitution of a pyrazole ring with a 2-chlorophenyl group introduces a complex interplay of electronic and steric effects that significantly modulates the molecule's overall properties. This guide provides an in-depth analysis of these interactions, targeting researchers, medicinal chemists, and drug development professionals. We dissect the inherent electronic nature of both the pyrazole nucleus and the 2-chlorophenyl substituent, culminating in a synthesized understanding of their combined influence. This document details the theoretical underpinnings, provides field-proven experimental and computational protocols for characterization, and contextualizes the importance of these electronic properties in the rational design of novel therapeutics and functional materials.
Introduction: The Strategic Role of Substituents on the Pyrazole Scaffold
Pyrazoles, five-membered aromatic heterocycles with two adjacent nitrogen atoms, represent a "privileged scaffold" in medicinal chemistry.[1] Their derivatives are known to exhibit a vast spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and analgesic properties.[1][2] The biological and physicochemical properties of a pyrazole derivative are not intrinsic to the core alone; they are exquisitely tuned by the nature and position of its substituents.
The strategic placement of substituents alters the electron density distribution, pKa, lipophilicity, and steric profile of the molecule. These modifications directly impact crucial pharmacological parameters such as binding affinity to biological targets, membrane permeability, and metabolic stability.[2] Among the vast array of possible substituents, the 2-chlorophenyl group is of particular interest. It offers a unique combination of inductive electron withdrawal, weak resonance donation, and significant steric influence, making it a powerful tool for fine-tuning molecular properties. Understanding the precise electronic consequences of this substitution is paramount for the rational design of next-generation pyrazole-based compounds.
Deconstructing the Components: Inherent Electronic Properties
To comprehend the combined system, one must first understand the electronic character of each component part: the pyrazole ring and the 2-chlorophenyl group.
The Pyrazole Ring: An Aromatic Diazole
The pyrazole ring is an aromatic system with 6 π-electrons delocalized across the five atoms. Its key electronic features include:
-
Nitrogen Environments: It contains a "pyrrole-like" nitrogen (N1) which is sp2-hybridized and contributes two electrons to the aromatic system, and a "pyridine-like" nitrogen (N2) which is also sp2-hybridized but contributes only one electron, with its lone pair residing in an sp2 orbital in the plane of the ring.
-
Basicity and Acidity: The pyridine-like N2 atom is the primary site of protonation, making pyrazole a weak base (pKa of the conjugate acid is ~2.5).[1] The N1 proton is weakly acidic, allowing for deprotonation under strong basic conditions.
-
Electron Distribution: The ring is generally considered electron-rich, though the electronegative nitrogen atoms create a non-uniform charge distribution. Computational studies show that the C4 position has the highest electron density, making it the most susceptible to electrophilic attack.[2]
The 2-Chlorophenyl Group: A Battle of Induction and Resonance
The electronic effect of a substituent on an aromatic ring is a balance of two primary forces: the inductive effect and the resonance (or mesomeric) effect.
-
Inductive Effect (-I): Chlorine is more electronegative than carbon, leading to a strong electron-withdrawing inductive effect. It pulls electron density away from the phenyl ring through the sigma bond framework. This effect is strongest at the point of attachment and diminishes with distance.
-
Resonance Effect (+R): The chlorine atom possesses lone pairs of electrons that can be delocalized into the π-system of the phenyl ring. This is an electron-donating effect that increases electron density, particularly at the ortho and para positions.
-
The Net Effect: For halogens, the inductive (-I) effect is dominant over the weaker resonance (+R) effect. Therefore, the 2-chlorophenyl group is a net electron-withdrawing and deactivating substituent.
A critical challenge in quantifying the effect of a 2- (or ortho-) substituent is the introduction of steric hindrance.[3][4] This steric clash can force the phenyl ring to twist out of the plane of the pyrazole ring, disrupting π-conjugation between the two systems.[5] This twisting can diminish the electronic communication (both resonance and inductive effects) between the rings, an effect not captured by standard Hammett parameters which typically exclude ortho substituents.[3][4]
Synergistic Effects: The 2-Chlorophenylpyrazole System
When the 2-chlorophenyl group is attached to a pyrazole ring (typically at the N1 position), its electronic influence manifests in several key ways.
Modulation of Basicity (pKa)
The net electron-withdrawing nature of the 2-chlorophenyl group pulls electron density away from the pyrazole ring. This reduces the electron density on the pyridine-like N2 nitrogen, making its lone pair less available to accept a proton. Consequently, the introduction of a 2-chlorophenyl group is expected to decrease the basicity of the pyrazole ring, resulting in a lower pKa value for its conjugate acid compared to an unsubstituted or alkyl-substituted pyrazole.
Redistribution of Electron Density
Computational studies, such as those employing Density Functional Theory (DFT), are invaluable for visualizing the electronic landscape of these molecules.[6] Key findings often include:
-
Molecular Electrostatic Potential (MEP): MEP maps reveal the charge distribution across the molecule. In a 1-(2-chlorophenyl)pyrazole, the most negative potential (red regions, indicating electron richness) is typically localized around the pyridine-like N2 atom, confirming it as the primary site for electrophilic attack or hydrogen bonding. The region around the chlorine atom and the pyrazole N-H (if present) will show positive potential (blue regions).
-
Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding reactivity. In many chlorophenyl-substituted pyrazoles, the HOMO is delocalized across both the pyrazole and phenyl rings, while the LUMO may be similarly distributed.[6] The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of chemical reactivity and stability; a smaller gap suggests higher reactivity. The electron-withdrawing 2-chlorophenyl group generally lowers the energies of both orbitals.
Steric and Conformational Impact
As confirmed by X-ray crystallography studies, the steric bulk of the ortho-chloro substituent often forces a significant dihedral angle between the planes of the pyrazole and phenyl rings.[7] This twisting has a profound electronic consequence: it reduces the overlap between the π-orbitals of the two rings. This disruption of conjugation can:
-
Lessen the electronic influence of the phenyl group on the pyrazole ring.
-
Alter the molecule's absorption of UV-Vis light (photophysical properties).
-
Change the shape of the molecule, which can dramatically affect how it fits into the binding pocket of a biological target.
Experimental and Computational Characterization
A multi-faceted approach combining computational modeling and empirical experimentation is required for a comprehensive understanding.
Computational Chemistry Workflow
Quantum chemical calculations provide deep insight into the electronic structure. Density Functional Theory (DFT) is a widely used and effective method.[6]
-
Structure Generation: Build the 3D structure of the 1-(2-chlorophenyl)pyrazole molecule using molecular modeling software (e.g., Avogadro, GaussView).
-
Geometry Optimization:
-
Causality: This step is crucial to find the lowest energy (most stable) conformation of the molecule. Electronic properties are highly dependent on geometry.
-
Method: Perform a full geometry optimization using DFT. A common and robust functional/basis set combination is B3LYP/6-31G(d). For higher accuracy, especially with non-covalent interactions, larger basis sets like 6-311++G(d,p) can be used.
-
Validation: Confirm the optimization has reached a true minimum by performing a frequency calculation. The absence of imaginary frequencies indicates a stable structure.
-
-
Electronic Property Calculation: Using the optimized geometry, perform a single-point energy calculation to derive key electronic descriptors.
-
HOMO/LUMO Energies: Analyze the energies and spatial distribution of the frontier molecular orbitals.
-
Molecular Electrostatic Potential (MEP): Generate an MEP surface mapped onto the electron density to visualize electrophilic and nucleophilic sites.
-
Mulliken or NBO Population Analysis: Calculate the partial atomic charges on each atom to quantify electron distribution.
-
-
Data Interpretation:
-
Analyze the dihedral angle between the phenyl and pyrazole rings to assess steric impact.
-
Compare the calculated HOMO-LUMO gap with related molecules to predict relative reactivity.
-
Use the MEP map and atomic charges to predict sites of intermolecular interactions (e.g., hydrogen bonding).
-
Caption: Workflow for computational analysis of 2-chlorophenylpyrazoles.
Experimental pKa Determination
The pKa is a fundamental measure of a molecule's acidity/basicity. Potentiometric titration is a standard method for its determination.
-
System Calibration:
-
Causality: Accurate pH measurement is the foundation of this technique. Calibration ensures the electrode response is linear and correct.
-
Procedure: Calibrate the pH meter and electrode using at least two standard buffer solutions (e.g., pH 4.01, 7.00, 10.01) that bracket the expected pKa.
-
-
Sample Preparation:
-
Causality: The solvent system must be chosen carefully to ensure solubility of the compound while allowing for accurate pH measurement. Co-solvents are often necessary for organic molecules.
-
Procedure: Prepare a solution of the 2-chlorophenylpyrazole derivative of known concentration (e.g., 0.01 M) in a suitable solvent system (e.g., 50:50 ethanol:water). Include an inert electrolyte (e.g., 0.1 M KCl) to maintain constant ionic strength.
-
-
Titration:
-
Procedure: Place the solution in a jacketed beaker maintained at a constant temperature (e.g., 25.0 °C). Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) if measuring the pKa of the conjugate acid (basicity of N2). Add the titrant in small, precise increments, recording the pH after each addition.
-
-
Data Analysis:
-
Procedure: Plot the recorded pH values against the volume of titrant added to generate a titration curve.
-
Validation: The pKa is the pH at which the pyrazole is exactly half-protonated. This corresponds to the midpoint of the steepest part of the titration curve (the half-equivalence point). Alternatively, a Gran plot or derivative plots can be used for more precise determination of the equivalence point.
-
-
Reporting: Report the determined pKa value along with the temperature and solvent system used, as pKa is dependent on these conditions.
Summary of Electronic Parameters
The electronic influence of substituents can be quantitatively compared using established parameters.
| Parameter | Description | Typical Value/Effect for 2-Chlorophenyl |
| Hammett Constant (σ) | Quantifies the electron-donating or -withdrawing ability of a substituent. Positive values indicate electron withdrawal. | The standard Hammett equation is not ideal for ortho substituents due to steric effects.[3] However, the inductive effect is strong, and a positive σ value is expected, similar to or greater than σmeta (+0.37). |
| pKa | A measure of basicity (for the conjugate acid). | Lower than unsubstituted pyrazole (~2.5). The exact value is solvent-dependent. |
| HOMO-LUMO Gap | The energy difference between the highest occupied and lowest unoccupied molecular orbitals. A smaller gap often implies higher reactivity. | Generally reduced compared to pyrazoles with electron-donating groups, indicating increased electrophilicity. |
| Dihedral Angle (Pyrazole-Phenyl) | The angle between the planes of the two rings. | Typically non-zero (e.g., >30°), indicating steric clash and reduced conjugation.[7] |
Conclusion: A Tool for Rational Design
The 2-chlorophenyl group is more than a simple substituent; it is a sophisticated modulator of the electronic and steric properties of the pyrazole ring. Its dominant electron-withdrawing inductive effect decreases the basicity of the pyrazole core and alters the overall electron density distribution. Simultaneously, its steric bulk forces a non-planar conformation, which can be strategically exploited to control conjugation and molecular shape. This detailed understanding of the electronic interplay is not merely academic. It empowers medicinal chemists and materials scientists to rationally design novel pyrazole derivatives with tailored properties, moving beyond trial-and-error synthesis toward predictable, function-oriented molecular engineering.
References
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Gomes, P. A. C., & Silva, A. M. S. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 25(1), 30. [Link]
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Elguero, J., et al. (1999). Theoretical calculations on pyrazole derivatives. Part 2. Effect of cationic C-substituents (NH3+ and N2+) on the basicity and tautomerism of pyrazoles. Journal of the Chemical Society, Perkin Transactions 2. [Link]
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Jana, S. B., et al. (2024). Computational Chemistry Of Pyrazole Derivatives: Molecular Modeling, Quantum Mechanical Calculations, And Molecular Dynamics Simulations. ResearchGate. [Link]
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Gomes, P. A. C., & Silva, A. M. S. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. MDPI. [Link]
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A review on Pyrazole derivatives of pharmacological potential. (n.d.). Journal of Pharmaceutical and BioSciences. Retrieved February 24, 2026, from [Link]
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N-Heterocyclic Olefins of Pyrazole and Indazole. (2025). American Chemical Society. [Link]
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Indirect determination of the protonation constants pKa(B/BH+) of substituted pyrazoles and indazoles from electrochemical results. (n.d.). Canadian Science Publishing. Retrieved February 24, 2026, from [Link]
-
Shah, P., et al. (2020). Design, characterization and quantum chemical computations of a novel series of pyrazoles derivatives with potential anti-proinflammatory response. ResearchGate. [Link]
-
Pharmacological Evaluation and Computational Insights into Two Pyrazole Derivatives of (E)-3-(4-chlorophenyl). (n.d.). Dhaka University Journal of Pharmaceutical Sciences. Retrieved February 24, 2026, from [Link]
-
Shah, S., et al. (2016). Current status of pyrazole and its biological activities. PMC. [Link]
-
Photophysical and biological studies on structurally modified chlorophenyl-substituted pyrazolone derivatives. (2025). ResearchGate. [Link]
-
Linear Free Energy Relationships (LFERs): Applying the Hammett Equation to a Series of Substituted Benzoic Acids and Phenols. (n.d.). University of Toronto. Retrieved February 24, 2026, from [Link]
-
Hammett equation. (n.d.). Wikipedia. Retrieved February 24, 2026, from [Link]
-
Hammett Equation. (n.d.). University of Wisconsin-Madison. Retrieved February 24, 2026, from [Link]
-
Computational Insights on Molecular Structure, Electronic Properties, and Chemical Reactivity of (E)-3-(4-Chlorophenyl)-1-(2-Hydroxyphenyl)Prop-2-en-1-one. (n.d.). Research Journal of Pharmacy and Technology. Retrieved February 24, 2026, from [Link]
-
Chemistry and Therapeutic Review of Pyrazole. (2017). ResearchGate. [Link]
-
Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. (2024). PMC. [Link]
-
3-[3-(4-chlorophenyl)-1H-pyrazol-1-yl]prop-2-enal. (n.d.). PMC. Retrieved February 24, 2026, from [Link]
-
Chemical Diversity of Mo5S5 Clusters with Pyrazole: Synthesis, Redox and UV-vis-NIR Absorption Properties. (2023). MDPI. [Link]
-
Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. (2026). EPJ Web of Conferences. [Link]
-
Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. (2024). PMC. [Link]
-
Recent Advances in Synthesis and Properties of Pyrazoles. (2022). MDPI. [Link]
-
1-[(2-Chlorophenyl)diphenylmethyl]-1H-pyrazole. (n.d.). PMC. Retrieved February 24, 2026, from [Link]
-
The application of the Hammett equation to ortho-substituted benzene reaction series. (n.d.). ResearchGate. Retrieved February 24, 2026, from [Link]
-
Unit 4: Free Energy Relationships. (n.d.). University of Texas at Austin. Retrieved February 24, 2026, from [Link]
-
THE APPLICATION OF THE HAMMETT EQUATION TO ORTHO-SUBSTITUTED BENZENE REACTION SERIES. (n.d.). Canadian Science Publishing. Retrieved February 24, 2026, from [Link]
-
Hammett substituent constants. (n.d.). Stenutz. Retrieved February 24, 2026, from [Link]
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Methodological & Application
Application Note: Regioselective Synthesis Protocols for 1-Aryl-3-Methylpyrazoles
Introduction: The Significance of the 1-Aryl-3-Methylpyrazole Scaffold
The 1-aryl-3-methylpyrazole core is a privileged heterocyclic motif that forms the structural backbone of numerous compounds with significant applications across pharmaceuticals and agrochemicals.[1][2] Pyrazole derivatives are known to exhibit a wide spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antidiabetic properties.[1] The precise arrangement of substituents on the pyrazole ring is critical for biological efficacy, making the regioselective synthesis of specific isomers, such as the 1-aryl-3-methyl configuration, a paramount challenge for synthetic chemists.
This guide provides an in-depth analysis of field-proven and modern protocols for the regioselective synthesis of 1-aryl-3-methylpyrazoles. We will move from the classical Knorr synthesis, detailing strategies to overcome its inherent regioselectivity issues, to contemporary methods that offer unambiguous control over the isomeric outcome.
Part 1: The Classical Approach: Mastering the Knorr Pyrazole Synthesis
The Knorr pyrazole synthesis, first reported in 1883, is the traditional and most fundamental method for constructing the pyrazole ring.[3][4] It involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[4][5][6][7]
The Mechanism and the Regioselectivity Challenge
The synthesis of a 1-aryl-3-methylpyrazole typically employs an arylhydrazine and an unsymmetrical β-diketone like acetylacetone (pentane-2,4-dione). The reaction proceeds via the formation of a hydrazone intermediate, followed by cyclization and dehydration.[3][5] The core challenge arises from the unsymmetrical nature of the diketone. The initial nucleophilic attack of the substituted nitrogen (N1) of the arylhydrazine can occur at either of the two distinct carbonyl carbons, leading to a mixture of two regioisomeric products: the desired 1-aryl-3-methylpyrazole and the undesired 1-aryl-5-methylpyrazole.
Figure 1: The regioselectivity challenge in the Knorr synthesis.
Strategies for Regiocontrol
Controlling the regiochemical outcome of the Knorr synthesis hinges on manipulating the relative electrophilicity of the two carbonyl carbons and the stability of the reaction intermediates.
-
Solvent Effects: The choice of solvent plays a crucial role. While traditional protocols often use protic solvents like ethanol or acetic acid, which can lead to poor selectivity, aprotic solvents with high dipole moments have proven superior.[8] Solvents such as N,N-dimethylacetamide (DMAc), N,N-dimethylformamide (DMF), and N-methylpyrrolidone (NMP) significantly enhance regioselectivity.[8] This is attributed to their ability to stabilize charged intermediates and influence the initial condensation step, favoring attack at the more sterically accessible carbonyl group.
-
pH and Acid Catalysis: The reaction is profoundly influenced by pH. Acid catalysis activates the carbonyl oxygen for nucleophilic attack.[3] By carefully controlling the acidity, it is possible to selectively protonate one carbonyl group over the other, thereby directing the initial attack of the arylhydrazine. For instance, adding a catalytic amount of a strong acid like HCl can improve both the reaction rate and the yield of the desired isomer.[8]
Protocol 1: Optimized Knorr Condensation for 1-Aryl-3-Methyl-5-Phenylpyrazole
This protocol is based on a highly regioselective procedure that leverages an optimized solvent system to achieve high yields of the target isomer.[1][8]
Materials:
-
Phenylhydrazine (1.0 equiv)
-
1-Phenylbutane-1,3-dione (1.0 equiv)
-
N,N-Dimethylacetamide (DMAc)
-
10 N Aqueous Hydrochloric Acid (HCl) (0.5 equiv)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of 1-phenylbutane-1,3-dione (1.0 equiv) in DMAc, add phenylhydrazine (1.0 equiv) at room temperature.
-
Add 10 N aqueous HCl (0.5 equiv) dropwise to the stirring mixture.
-
Stir the reaction at room temperature for 4-6 hours, monitoring progress by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the pure 1-aryl-3-methyl-5-phenylpyrazole.
Causality: The use of DMAc as the solvent is critical for achieving high regioselectivity, favoring the formation of the 1,3-disubstituted pyrazole.[8] The addition of aqueous HCl catalyzes the dehydration steps, increasing the overall reaction yield.[8]
Part 2: Modern Strategies for Unambiguous Regioselectivity
To circumvent the inherent limitations of the classical Knorr synthesis, several modern methods have been developed that provide absolute regiocontrol by design. These strategies often rely on precursors where the two electrophilic centers have been chemically differentiated.
Synthesis from Thio-Activated 1,3-Dicarbonyl Surrogates
A powerful strategy involves the use of precursors like α-oxoketene dithioacetals or β-oxodithioesters.[9] In these molecules, one carbonyl group is replaced by a more reactive thio-functionalized equivalent. The cyclocondensation with arylhydrazines proceeds through a highly predictable pathway, as the initial nucleophilic attack occurs preferentially at the carbon atom of the C=S bond or the carbon bearing the methylthio leaving group.
Figure 2: Workflow for regiospecific synthesis via a thio-activated precursor.
Protocol 2: Regiospecific Synthesis of 1-Aryl-3-methyl-5-(methylthio)pyrazole
This protocol demonstrates the cyclocondensation of an arylhydrazine with a β-oxodithioester, which is readily accessible from an active methylene ketone.[9]
Materials:
-
Arylhydrazine hydrochloride (1.1 equiv)
-
3,3-Bis(methylthio)-1-(pyridin-2-yl)prop-2-en-1-one (β-oxodithioester precursor) (1.0 equiv)
-
Ethanol
-
Triethylamine (Et₃N)
-
Silica gel for chromatography
Procedure:
-
Suspend the β-oxodithioester precursor (1.0 equiv) and arylhydrazine hydrochloride (1.1 equiv) in ethanol.
-
Add triethylamine (2.5 equiv) to the suspension and reflux the mixture for 2-3 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Add water to the residue and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate) to afford the pure 1-aryl-3-methyl-5-(methylthio)pyrazole as a single regioisomer.
Causality: The regioselectivity is controlled by the inherent electronic differences between the ketone carbonyl and the carbon of the ketene dithioacetal. The arylhydrazine's terminal nitrogen (NH₂) attacks the β-carbon of the enone system, leading to the displacement of a methylthio group and subsequent cyclization to a single pyrazole isomer.[9]
One-Pot Efficiency: Multicomponent Reactions (MCRs)
Multicomponent reactions (MCRs) offer a highly efficient and atom-economical approach to complex molecules by combining three or more reactants in a single synthetic operation.[10][11] Several MCRs have been developed for the regioselective synthesis of pyrazoles.[11][12][13][14] For instance, a copper-catalyzed three-component reaction of an enaminone, hydrazine, and an aryl halide can directly yield 1-aryl-3-substituted pyrazoles.[11]
The mechanism involves an initial cyclization of the enaminone and hydrazine to form a 3-substituted pyrazole intermediate. This is followed by a copper-catalyzed N-arylation (Ullmann coupling) with the aryl halide to install the aryl group specifically at the N1 position.[11]
Protocol 3: Copper-Catalyzed Three-Component Synthesis of 1-Aryl-3-Methylpyrazoles
This protocol describes a domino reaction that forms the pyrazole ring and performs the N-arylation in a single pot.[11]
Materials:
-
4-(Dimethylamino)but-3-en-2-one (enaminone) (1.0 equiv)
-
Hydrazine hydrate (1.2 equiv)
-
Aryl iodide (e.g., iodobenzene) (1.0 equiv)
-
Copper(I) iodide (CuI) (10 mol%)
-
L-proline (20 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
To a reaction vessel, add the enaminone (1.0 equiv), aryl iodide (1.0 equiv), CuI (10 mol%), L-proline (20 mol%), and K₂CO₃ (2.0 equiv).
-
Add DMSO as the solvent, followed by hydrazine hydrate (1.2 equiv).
-
Heat the reaction mixture at 110 °C for 12-16 hours under an inert atmosphere (e.g., Argon or Nitrogen).
-
After cooling to room temperature, pour the mixture into water and extract with ethyl acetate.
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by flash column chromatography to obtain the 1-aryl-3-methylpyrazole.
Causality: This one-pot process is highly regioselective because the pyrazole ring is formed first from the enaminone, which unambiguously places the methyl group at the 3-position. The subsequent Ullmann coupling reaction specifically arylates the N1 position of the pre-formed pyrazole ring.[11]
Part 3: Comparative Analysis of Synthetic Protocols
The choice of synthetic protocol depends on factors such as substrate availability, desired scale, and tolerance for isomeric impurities.
Table 1: Comparison of Regioselective Synthesis Protocols
| Protocol | Key Reactants | Primary Advantage | Key Limitation(s) | Typical Yields | Regioselectivity |
|---|---|---|---|---|---|
| Optimized Knorr | Arylhydrazine, β-Diketone | Simple, readily available starting materials.[4] | Can still produce minor isomeric impurities.[9] | 60-98%[1][8] | High to Excellent |
| Thio-Activated Precursor | Arylhydrazine, β-Oxodithioester | Essentially absolute regiocontrol.[9][15] | Requires synthesis of a specialized precursor. | 70-90%[9] | Excellent (Single Isomer) |
| Copper-Catalyzed MCR | Enaminone, Hydrazine, Aryl Halide | High efficiency, one-pot operation.[11] | Requires transition-metal catalyst; may not tolerate all functional groups. | 65-85%[11] | Excellent (Single Isomer) |
Conclusion
The regioselective synthesis of 1-aryl-3-methylpyrazoles is a well-addressed challenge in modern organic chemistry with multiple reliable solutions. While the classical Knorr synthesis can be optimized with careful selection of solvents and catalysts to provide high regioselectivity, its potential for isomeric contamination remains. For applications demanding absolute isomeric purity, modern strategies are superior. The use of chemically differentiated precursors like β-oxodithioesters provides unambiguous regiocontrol through a predictable cyclization pathway. Furthermore, multicomponent reactions represent the state-of-the-art in synthetic efficiency, enabling the construction and N-arylation of the pyrazole core in a single, highly regioselective operation. The protocols and insights provided herein equip researchers with a robust toolkit to select and execute the most appropriate synthesis for their specific research and development needs.
References
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Faria, J. V., et al. (2017). Recent Advances in the Synthesis of Pyrazoles: A Review. Molecules, 22(9), 1431. [Link]
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Aggarwal, N., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI, 28(18), 6523. [Link]
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Kumar, V., et al. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. MDPI, 4(3), 65. [Link]
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Costanzo, P., et al. (2023). Novel Regioselective Synthesis of 1,3,4,5-Tetrasubstituted Pyrazoles and Biochemical Valuation on F1FO-ATPase and Mitochondrial Permeability Transition Pore Formation. PMC, 15(3), 888. [Link]
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Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. The Journal of Organic Chemistry, 73(6), 2412–2415. [Link]
-
Ila, H., et al. (2005). Regioselective Synthesis of 1-Aryl-3,4-substituted/annulated-5-(methylthio)pyrazoles and 1-Aryl-3-(methylthio)-4,5-substituted/annulated Pyrazoles. The Journal of Organic Chemistry, 70(23), 9644-9647. [Link]
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Fair, R. J., & Kormos, C. M. (2018). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. PMC. [Link]
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Kumar, S. V., et al. (2013). Cyclocondensation of arylhydrazines with 1,3-bis(het)arylmonothio-1,3-diketones and 3-(methylthio)-1,3-bis(het)aryl-2-propenones: synthesis of 1-aryl-3,5-bis(het)arylpyrazoles with complementary regioselectivity. The Journal of Organic Chemistry, 78(10), 4960-4973. [Link]
-
Knorr, L. (1883). Knorr Pyrazole Synthesis. Berichte der deutschen chemischen Gesellschaft, 16(2), 2597-2599. [Link]
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Name-Reaction.com. (n.d.). Knorr pyrazole synthesis. [Link]
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Dömling, A., et al. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 20, 178-231. [Link]
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Organic Chemistry Portal. (n.d.). Pyrazole synthesis. [Link]
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Basavaraju, P., et al. (2017). Regioselective synthesis and biological studies of novel 1-aryl-3, 5-bis (het) aryl pyrazole derivatives as potential antiproliferative agents. Molecular and Cellular Biochemistry, 426(1-2), 149-160. [Link]
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Dömling, A., et al. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Semantic Scholar. [https://www.semanticscholar.org/paper/Multicomponent-syntheses-of-pyrazoles-via-(3-%2B-and-D%C3%B6mling-Neochoritis/0e12a435165c4004c35e954c76a92881b2d4f24f]([Link]
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Gosselin, F., et al. (2006). Highly Regioselective Synthesis of 1-Aryl-3,4,5-Substituted Pyrazoles. ResearchGate. [Link]
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Various Authors. (n.d.). Knorr Pyrazole Synthesis. ResearchGate. [Link]
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J&K Scientific LLC. (2025). Knorr Pyrazole Synthesis. [Link]
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ResearchGate. (n.d.). The synthetic route of arylpyrazoles using secondary β-enamino diketone and arylhydrazine. [Link]
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Jasiński, M., et al. (2023). One-Pot Synthesis of 1-Aryl-3-trifluoromethylpyrazoles Using Nitrile Imines and Mercaptoacetaldehyde As a Surrogate of Acetylene. PMC. [Link]
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Jasiński, M., et al. (2023). One-Pot Synthesis of 1-Aryl-3-trifluoromethylpyrazoles Using Nitrile Imines and Mercaptoacetaldehyde As a Surrogate of Acetylene. Organic Chemistry Portal. [Link]
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Ila, H., et al. (2005). Highly regioselective synthesis of 1-aryl-3 (or 5)-alkyl/aryl-5 (or 3)-(N-cycloamino)pyrazoles. The Journal of Organic Chemistry, 70(23), 9644-7. [Link]
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ResearchGate. (n.d.). Multicomponent synthesis of pyrazolyl-aryl-methyl-malononitrile. [Link]
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El-Borai, M. A., et al. (2023). A Simple and Efficient Multicomponent Synthesis of Novel Pyrazole, N-aminopyridine and Pyrazolo[3,4-b]Pyridine Derivatives in Water. Preprints.org. [Link]
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functionalization of 1-(2-chlorophenyl)-3-methyl-1H-pyrazole at the C4 position
An Application Guide to the C4-Position Functionalization of 1-(2-chlorophenyl)-3-methyl-1H-pyrazole
For research and development professionals in medicinal chemistry and materials science, the pyrazole scaffold is a cornerstone of molecular design. Its derivatives are integral to numerous pharmaceuticals, including analgesics, anti-inflammatories, and anticancer agents.[1][2] The 1-(2-chlorophenyl)-3-methyl-1H-pyrazole core, in particular, offers a synthetically accessible and versatile starting point for creating diverse chemical libraries. This guide provides a detailed exploration of methods to functionalize this specific pyrazole at the C4 position, a key site for modulating molecular properties.
As a five-membered aromatic heterocycle with two adjacent nitrogen atoms, the pyrazole ring exhibits a distinct electronic character. The combined electron-donating effect of the nitrogen atoms enriches the ring system, making it susceptible to electrophilic substitution. The C4 position is the most nucleophilic and sterically accessible site, rendering it the primary target for electrophilic attack.[1][3][4][5] This inherent reactivity provides a reliable handle for introducing a wide array of functional groups. This document outlines field-proven protocols for halogenation, formylation, and subsequent metal-catalyzed cross-coupling reactions at this C4 position.
Section 1: Electrophilic Halogenation at C4
Introduction of a halogen atom at the C4 position is a pivotal first step. It transforms the nucleophilic C4-H bond into a versatile C4-X (X = Br, I) bond, which serves as a linchpin for numerous subsequent transformations, most notably palladium-catalyzed cross-coupling reactions.[3][6] The use of N-halosuccinimides (NBS for bromination, NIS for iodination) offers a mild, efficient, and highly regioselective method for this purpose.[7][8]
Protocol: C4-Bromination using N-Bromosuccinimide (NBS)
This protocol describes the regioselective bromination of 1-(2-chlorophenyl)-3-methyl-1H-pyrazole at the C4 position.
Core Principle: The reaction proceeds via an electrophilic aromatic substitution mechanism. NBS serves as a source of electrophilic bromine, which preferentially attacks the electron-rich C4 position of the pyrazole ring.
Experimental Workflow: C4-Halogenation
Caption: Workflow for C4-Bromination of the pyrazole substrate.
Materials:
-
1-(2-chlorophenyl)-3-methyl-1H-pyrazole
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (CH3CN), anhydrous
-
Ethyl Acetate (EtOAc)
-
Saturated aqueous sodium thiosulfate (Na2S2O3)
-
Brine (saturated aq. NaCl)
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask, add 1-(2-chlorophenyl)-3-methyl-1H-pyrazole (1.0 eq).
-
Dissolve the starting material in a suitable volume of anhydrous acetonitrile (approx. 0.1 M concentration).
-
Cool the solution to 0 °C in an ice bath.
-
Add N-Bromosuccinimide (1.05 eq) portion-wise over 10-15 minutes, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Upon completion, quench the reaction by adding saturated aqueous Na2S2O3 solution to consume any unreacted bromine.
-
Concentrate the mixture under reduced pressure to remove the acetonitrile.
-
Partition the residue between ethyl acetate and water. Separate the organic layer.
-
Wash the organic layer with brine, dry over anhydrous Na2SO4, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield 4-bromo-1-(2-chlorophenyl)-3-methyl-1H-pyrazole.
Protocol: C4-Iodination using N-Iodosuccinimide (NIS)
For certain cross-coupling reactions, particularly Sonogashira coupling, the corresponding 4-iodo-pyrazole is a superior substrate.[9]
Core Principle: Similar to bromination, this is an electrophilic aromatic substitution. NIS, often activated by a catalytic amount of acid, provides the electrophilic iodine species.
Procedure: The procedure is analogous to the bromination protocol, with the following modifications:
-
Use N-Iodosuccinimide (NIS) (1.1 eq) in place of NBS.
-
The reaction may be slower; consider performing the reaction at a slightly elevated temperature (e.g., 40-50 °C) if room temperature stirring is inefficient.
-
A solvent such as Dichloromethane (DCM) or Dimethylformamide (DMF) can also be used.
Section 2: Vilsmeier-Haack Formylation at C4
The Vilsmeier-Haack reaction is a powerful and widely used method for introducing a formyl (-CHO) group onto electron-rich aromatic and heteroaromatic rings.[10][11][12][13] This transformation converts the starting pyrazole into 1-(2-chlorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde, a versatile intermediate for synthesizing a vast range of more complex molecules.[14][15][16]
Core Principle: The reaction involves the formation of the Vilsmeier reagent, a chloroiminium ion (typically [ClCH=N(CH3)2]Cl), from the reaction of a substituted amide like N,N-dimethylformamide (DMF) with phosphorus oxychloride (POCl3).[17] This electrophilic species then attacks the C4 position of the pyrazole, and subsequent hydrolysis yields the aldehyde.
Caption: Mechanism of the Vilsmeier-Haack Formylation.
Protocol: C4-Formylation
Materials:
-
1-(2-chlorophenyl)-3-methyl-1H-pyrazole
-
Phosphorus oxychloride (POCl3)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Crushed ice
-
Sodium hydroxide (NaOH) or Sodium bicarbonate (NaHCO3) solution
-
Ethyl Acetate (EtOAc)
Procedure:
-
In a three-necked round-bottom flask equipped with a dropping funnel and a nitrogen inlet, add anhydrous DMF (3.0-5.0 eq).
-
Cool the flask to 0 °C in an ice-salt bath.
-
Add POCl3 (1.5-2.0 eq) dropwise to the cold DMF with vigorous stirring. Maintain the temperature below 5 °C. The formation of the Vilsmeier reagent is exothermic. Stir for an additional 30 minutes at 0 °C after the addition is complete.
-
Add a solution of 1-(2-chlorophenyl)-3-methyl-1H-pyrazole (1.0 eq) in a minimal amount of anhydrous DMF dropwise to the freshly prepared Vilsmeier reagent.
-
After the addition, allow the reaction mixture to warm to room temperature and then heat to 60-80 °C for 2-6 hours.[16]
-
Monitor the reaction by TLC.
-
Once complete, cool the reaction mixture to room temperature and carefully pour it onto a generous amount of crushed ice with stirring. This step is highly exothermic and should be performed in a fume hood.
-
Neutralize the acidic solution by the slow addition of a cold aqueous solution of NaOH or NaHCO3 until the pH is ~7-8.
-
The product often precipitates as a solid. If so, collect the solid by filtration, wash with cold water, and dry.
-
If the product does not precipitate, extract the aqueous mixture with ethyl acetate (3x).
-
Combine the organic extracts, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization (e.g., from ethanol) or by flash column chromatography.
Section 3: Metal-Catalyzed Cross-Coupling at C4
With a halogen installed at the C4 position, a world of C-C and C-heteroatom bond-forming reactions becomes accessible. Palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura and Sonogashira couplings are exceptionally powerful for this purpose.[6][18][19]
Suzuki-Miyaura Coupling: Synthesis of 4-Aryl/Heteroaryl Pyrazoles
The Suzuki-Miyaura coupling reaction creates a C-C bond between the C4 of the pyrazole and an aryl or heteroaryl group from a boronic acid or ester.[20][21] This is a cornerstone reaction in modern drug discovery.
Core Principle: The catalytic cycle involves three key steps: (1) Oxidative addition of the 4-halo-pyrazole to a Pd(0) complex, (2) Transmetalation of the organic group from the boronic acid to the palladium center, and (3) Reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[20]
Protocol: Suzuki-Miyaura Coupling of 4-Bromo-1-(2-chlorophenyl)-3-methyl-1H-pyrazole
Materials:
-
4-bromo-1-(2-chlorophenyl)-3-methyl-1H-pyrazole (1.0 eq)
-
Arylboronic acid (1.2-1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh3)4, 2-5 mol%)
-
Base (e.g., K2CO3 or K3PO4, 2.0-3.0 eq)
-
Solvent system (e.g., 1,4-Dioxane/Water or Toluene/Water, typically 4:1 to 10:1 v/v)
Procedure:
-
To a Schlenk flask or microwave vial, add the 4-bromo-pyrazole (1.0 eq), the desired arylboronic acid (1.2 eq), the palladium catalyst (e.g., Pd(PPh3)4, 0.05 eq), and the base (e.g., K2CO3, 2.0 eq).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add the degassed solvent system (e.g., 1,4-Dioxane and Water, 4:1).
-
Heat the reaction mixture to 80-100 °C and stir for 4-16 hours. Microwave-assisted protocols can significantly reduce reaction times (e.g., 100-140 °C for 15-30 minutes).[18]
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite® to remove the palladium catalyst.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography or recrystallization.
| Parameter | Conventional Heating | Microwave-Assisted |
| Temperature | 80 - 100 °C | 100 - 140 °C |
| Time | 4 - 16 hours | 10 - 30 minutes |
| Catalyst Loading | 2 - 5 mol% | 2 - 5 mol% |
| Typical Yield | Good to Excellent | Good to Excellent |
Table 1. Comparison of Conventional and Microwave-Assisted Suzuki Coupling Conditions.
Sonogashira Coupling: Synthesis of 4-Alkynyl Pyrazoles
The Sonogashira coupling enables the formation of a C-C bond between the C4-halopyrazole and a terminal alkyne, providing access to valuable alkynyl-substituted heterocycles.[22]
Core Principle: This reaction is co-catalyzed by palladium and copper(I). The palladium complex undergoes oxidative addition with the 4-halopyrazole, while the copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide. Transmetalation between these two metal complexes, followed by reductive elimination, yields the final product.[22][23]
Protocol: Sonogashira Coupling of 4-Iodo-1-(2-chlorophenyl)-3-methyl-1H-pyrazole
Materials:
-
4-iodo-1-(2-chlorophenyl)-3-methyl-1H-pyrazole (1.0 eq)
-
Terminal alkyne (1.2-1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh3)2Cl2, 2-5 mol%)
-
Copper(I) iodide (CuI, 1-10 mol%)
-
Amine base (e.g., Triethylamine (TEA) or Diisopropylamine (DIPA), used as base and often as solvent)
-
Co-solvent (e.g., THF or DMF, optional)
Procedure:
-
To a Schlenk flask, add the 4-iodo-pyrazole (1.0 eq), palladium catalyst (0.02 eq), and copper(I) iodide (0.04 eq).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon).
-
Add the degassed solvent(s) (e.g., THF and Triethylamine).
-
Add the terminal alkyne (1.2 eq) via syringe.
-
Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) for 2-12 hours.
-
Monitor the reaction by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in ethyl acetate and filter through Celite® to remove metal salts.
-
Wash the organic solution with water and brine, dry over Na2SO4, and concentrate.
-
Purify the product by flash column chromatography.
References
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Studies in Vilsmeier–Haack Reaction. IX. Synthesis and Application of Novel Heterocyclo-Substituted Furo[2,3-c:5,4-c′]dipyrazole Derivatives. Bulletin of the Chemical Society of Japan. [Link]
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Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies. [Link]
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Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. Advanced Synthesis & Catalysis. [Link]
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3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. MDPI. [Link]
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Synthetic Utility of the Vilsmeier–Haack Reagent in Organic Synthesis. ChemistrySelect. [Link]
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Synthesis of Pyrazoles via Vilsmeier Haack reaction and their pyrazolone, thiazolidinedione derivatives: A comparative study of conventional and microwave routes. ResearchGate. [Link]
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Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline. [Link]
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C4-Alkylamination of C4-Halo-1 H-1-tritylpyrazoles Using Pd(dba)2 or CuI. PubMed. [Link]
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C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Molecules. [Link]
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SYNTHESIS OF SOME NOVEL 1-H PYRAZOLE DERIVATIVES AND THEIR ANTIBACTERIAL ACTIVITY STUDIES. RASĀYAN Journal of Chemistry. [Link]
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Synthesis and Properties of Pyrazoles. Encyclopedia.pub. [Link]
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Transition-metal-catalyzed C–H functionalization of pyrazoles. Organic & Biomolecular Chemistry. [Link]
-
Transition-metal-catalyzed C–H functionalization of pyrazoles. Request PDF on ResearchGate. [Link]
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Synthesis of C5-arylated pyrazoles from a pyrazole-4-carboxylate by a palladium-catalyzed C5–H bond activation/C4-decarboxylation sequence. Arkivoc. [Link]
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Pyrazole. SlideShare. [Link]
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Synthesis of Substituted Pyrazoles via Tandem Cross-Coupling/Electrocyclization of Enol Triflates and Diazoacetates. Organic Chemistry Portal. [Link]
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Synthesis of 1,3-disubstituted pyrazoles using ionic liquid. Journal of Chemical and Pharmaceutical Research. [Link]
-
Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes. Molecules. [Link]
-
ChemInform Abstract: Synthesis of 4-Aryl-1H-pyrazoles by Suzuki-Miyaura Cross Coupling Reaction Between 4-Bromo-1H-1-tritylpyrazole and Arylboronic Acids. ResearchGate. [Link]
-
And 1-n-ALKYL-3-PHENYL-5-PYRAZOLONES and formyl derivatives. Journal of Heterocyclic Chemistry. [Link]
-
Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. Vietnam Journal of Chemistry. [Link]
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Synthesis of C4-alkynylisoxazoles via a Pd-catalyzed Sonogashira cross-coupling reaction. RSC Advances. [Link]
-
Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. Arkivoc. [Link]
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Supporting Information Synthesis of substituted pyrazolo[4,3-b]pyridines via Copper-mediated intramolecular CN cross-coupling of primary allylamines. The Royal Society of Chemistry. [Link]
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Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Sc. Kaunas University of Technology ePubl. [Link]
-
Metal-free selective aryl C–H formylation co-controlled by 1,2,3-triazole and hydroxyl using DMSO. Journal of Chemical Sciences. [Link]
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Halogenation of Pyrazoles Using N ‐Halosuccinimides in CCl 4 and in Water. Molecules. [Link]
-
Manipulating nitration and stabilization to achieve high energy. Semantic Scholar. [Link]
-
(PDF) Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. ResearchGate. [Link]
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Synthesis of C4-alkynylisoxazoles via a Pd-catalyzed Sonogashira cross-coupling reaction. RSC Advances. [Link]
-
Scheme 5. Sonogashira cross-coupling reaction of substituted iodopyrazole derivatives. ResearchGate. [Link]
-
Assembly of 1,3-diaryl-1H-pyrazoles via base-mediated [3 + 2] cycloaddition. Organic & Biomolecular Chemistry. [Link]
-
Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. Journal of the Brazilian Chemical Society. [Link]
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Synthesis of 4-functionalized pyrazoles via oxidative thio- or selenocyanation mediated by PhICl 2 and NH 4 SCN/KSeCN. Beilstein Journal of Organic Chemistry. [Link]
-
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-
Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. Catalysts. [Link]
-
One-Pot Synthesis of 1-Aryl-3-trifluoromethylpyrazoles Using Nitrile Imines and Mercaptoacetaldehyde As a Surrogate of Acetylene. The Journal of Organic Chemistry. [Link]
-
2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl). MDPI. [Link]
-
1-[(2-Chlorophenyl)diphenylmethyl]-1H-pyrazole. Acta Crystallographica Section E: Crystallographic Communications. [Link]
-
Halogenations of 3-aryl-1H-pyrazol-5-amines. Beilstein Archives. [Link]
- Process for preparing 1-(4-chlorophenyl)-3-[(2-nitrophenyl)methoxy]-1h-pyrazole.
-
1-[(2-Chlorophenyl)diphenylmethyl]-1H-pyrazole. ResearchGate. [Link]
Sources
- 1. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 2. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. eguru.rrbdavc.org [eguru.rrbdavc.org]
- 6. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. beilstein-archives.org [beilstein-archives.org]
- 9. epubl.ktu.edu [epubl.ktu.edu]
- 10. academic.oup.com [academic.oup.com]
- 11. mdpi.com [mdpi.com]
- 12. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 13. researchgate.net [researchgate.net]
- 14. chemmethod.com [chemmethod.com]
- 15. Bot Verification [rasayanjournal.co.in]
- 16. Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene [mdpi.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Sonogashira Coupling [organic-chemistry.org]
- 23. Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst [mdpi.com]
crystallization techniques for 1-(2-chlorophenyl)-3-methyl-1H-pyrazole
Application Note: Crystallization & Purification Protocols for 1-(2-chlorophenyl)-3-methyl-1H-pyrazole
Executive Summary
This guide details the isolation and purification of 1-(2-chlorophenyl)-3-methyl-1H-pyrazole , a critical heterocyclic building block. Unlike the more common 3,5-dimethyl analogs, the mono-methylated 3-isomer presents unique challenges regarding regioselectivity (vs. the 5-methyl isomer) and physical state (propensity to "oil out" or exist as a low-melting solid).
This protocol prioritizes regio-purity and crystallinity , utilizing a thermodynamic solubility approach to separate the target 3-methyl isomer from the kinetically favored 5-methyl byproduct.
Physicochemical Profile & Challenges
| Property | Description | Implications for Crystallization |
| Structure | Pyrazole ring with N-aryl (2-Cl-Ph) and C3-methyl.[1][2][3][4][5][6] | Lipophilic; soluble in most organic solvents (DCM, EtOAc, Toluene). |
| Physical State | Low-melting solid or viscous oil (dependent on purity). | High risk of "oiling out" during cooling crystallization. |
| Key Impurity | 1-(2-chlorophenyl)-5-methyl-1H-pyrazole | Regioisomer formed during synthesis; difficult to separate by distillation. |
| Basicity | Weakly basic ( | Amenable to salt formation (HCl, Oxalate) if neutral crystallization fails. |
Synthesis Context & Impurity Management
To understand the purification, one must understand the source. The synthesis typically involves the condensation of 2-chlorophenylhydrazine with a masked 1,3-dicarbonyl equivalent (e.g., 4,4-dimethoxy-2-butanone or acetylacetaldehyde dimethyl acetal).
-
The Challenge: This reaction produces a mixture of 3-methyl (Target) and 5-methyl (Byproduct) isomers.
-
The Solution: The 3-methyl isomer is generally less soluble in non-polar solvents than the 5-methyl isomer due to packing efficiency, allowing for separation via fractional crystallization.
Protocol A: Direct Crystallization (Free Base)
Best for material with >85% initial purity.
Reagents:
-
Crude 1-(2-chlorophenyl)-3-methyl-1H-pyrazole[1]
-
Solvent A: n-Heptane (Anti-solvent)
-
Solvent B: Ethyl Acetate (EtOAc) or Isopropyl Alcohol (IPA) (Solvent)
Step-by-Step Methodology:
-
Dissolution:
-
Charge crude material into a reactor.
-
Add EtOAc (2.0 vol relative to mass, e.g., 2 mL/g).
-
Heat to 50–60°C until fully dissolved. Note: Do not boil; minimize thermal stress.
-
-
Anti-Solvent Addition (Cloud Point):
-
While maintaining 50°C, slowly add n-Heptane dropwise.
-
Stop immediately upon observing the first permanent turbidity (Cloud Point).
-
Add a small amount of EtOAc (0.1 vol) to clear the solution back to transparency.
-
-
Seeding (Critical):
-
Cool the solution to 35°C .
-
Add seed crystals (0.1 wt%) of pure 1-(2-chlorophenyl)-3-methyl-1H-pyrazole.
-
Observation: If seeds dissolve, the solution is undersaturated. Cool further to 30°C and re-seed.
-
-
Controlled Cooling (Oiling Out Prevention):
-
Cool at a rate of 5°C/hour down to 0°C .
-
Caution: Rapid cooling will trap the oil phase. If oil droplets appear (emulsion), reheat to 35°C and cool slower.
-
-
Isolation:
-
Filter the resulting white/off-white needles.
-
Wash the cake with cold n-Heptane (0°C).
-
Dry under vacuum at 40°C.
-
Protocol B: Salt Formation (Purification of Oily Crudes)
Best for low-purity oils or when the free base refuses to crystallize.
Concept: Converting the pyrazole to its Hydrochloride (HCl) or Oxalate salt dramatically increases the melting point, enforcing crystallinity and rejecting organic impurities.
Step-by-Step Methodology:
-
Preparation:
-
Dissolve 10 g of crude oil in Diethyl Ether or MTBE (50 mL).
-
Cool the solution to 0–5°C in an ice bath.
-
-
Acid Addition:
-
For HCl Salt: Slowly bubble dry HCl gas or add 4M HCl in Dioxane (1.1 equivalents) dropwise.
-
For Oxalate Salt: Add a saturated solution of Oxalic Acid in Ethanol (1.1 equivalents).
-
-
Precipitation:
-
The salt should precipitate immediately as a white solid.
-
Stir at 0°C for 1 hour to ensure complete conversion.
-
-
Recrystallization of Salt:
-
Filter the crude salt.[7]
-
Recrystallize from Hot Ethanol or Methanol/Acetone .
-
This step effectively removes the 5-methyl isomer, which often forms a more soluble salt.
-
-
Free Base Recovery (Optional):
-
Suspend the purified salt in water.
-
Neutralize with 10% NaOH or NaHCO₃.
-
Extract with DCM, dry over MgSO₄, and evaporate to yield ultra-pure free base.
-
Workflow Visualization
Figure 1: Decision tree for the purification of 1-(2-chlorophenyl)-3-methyl-1H-pyrazole, addressing physical state and phase separation issues.
Troubleshooting Guide
| Issue | Root Cause | Corrective Action |
| Oiling Out | Solution is too concentrated or cooled too fast. The metastable oil phase separates before the crystal nucleation. | Reheat to dissolve oil. Add 10% more solvent. Seed at a higher temperature ( |
| Low Yield | Product is too soluble in the mother liquor (EtOAc/EtOH). | Increase the ratio of Anti-Solvent (Heptane/Water). Cool to -10°C. |
| Isomer Contamination | 5-Methyl isomer co-crystallizing. | Switch solvent system. If using Heptane/EtOAc, switch to IPA/Water . The isomers have different hydration propensities. |
| Colored Impurities | Oxidation products from hydrazine. | Treat the hot solution with Activated Carbon (5 wt%) for 15 mins, then filter while hot through Celite. |
References
-
Wulff, H., et al. (2000). "Design of a Potent and Selective Inhibitor of the Intermediate-Conductance Ca2+-Activated K+ Channel, IKCa1." Proceedings of the National Academy of Sciences, 97(14), 8151-8156. (Context on 1-(2-chlorophenyl) pyrazole derivatives). Available at: [Link]
-
PubChem. 2-Chlorophenylhydrazine Hydrochloride Compound Summary. Available at: [Link]
Sources
- 1. 1041934-93-3,2,2-difluoro-N-methoxy-N-methyl-2-phenylacetamide-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 2. 100129-34-8,3-(4-chlorophenyl)cyclopentan-1-amine hydrochloride-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 3. parchem.com [parchem.com]
- 4. biomall.in [biomall.in]
- 5. 5-Amino-4-cyano-1-(2-chlorophenyl)-3-methylpyrazole, TRC 500 mg | Buy Online | Toronto Research Chemicals | Fisher Scientific [fishersci.ie]
- 6. jocpr.com [jocpr.com]
- 7. CN103910650A - Preparation method for 4-chlorophenylhydrazine hydrochloride - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 1-(2-Chlorophenyl)-3-methyl-1H-pyrazole
Welcome to the technical support resource for the synthesis of 1-(2-chlorophenyl)-3-methyl-1H-pyrazole. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, improve yield, and ensure high purity of the final product. We will delve into the mechanistic principles, provide actionable troubleshooting advice, and present optimized protocols grounded in established chemical literature.
The synthesis of substituted pyrazoles is a cornerstone of medicinal chemistry, with the pyrazole scaffold appearing in numerous pharmaceuticals. The target molecule, 1-(2-chlorophenyl)-3-methyl-1H-pyrazole, is typically synthesized via the Knorr pyrazole synthesis or related cyclocondensation reactions.[1][2] This process, while classic, presents several challenges, including low yields, formation of regioisomeric impurities, and difficulties in purification. This guide provides a systematic approach to overcoming these obstacles.
Part 1: Foundational Principles of the Synthesis
The most common route to this class of pyrazoles is the acid-catalyzed condensation of a hydrazine derivative with a 1,3-dicarbonyl compound.[3][4] For the target molecule, this involves the reaction of (2-chlorophenyl)hydrazine with a suitable 4-carbon 1,3-dicarbonyl equivalent, such as acetoacetaldehyde dimethyl acetal, which hydrolyzes in situ to the required diketone.
The reaction proceeds through two key stages:
-
Hydrazone Formation: The more nucleophilic nitrogen of the hydrazine attacks one of the carbonyl groups, followed by dehydration to form a hydrazone intermediate.
-
Cyclization and Dehydration: The remaining nitrogen of the hydrazine moiety performs an intramolecular attack on the second carbonyl group, forming a five-membered ring. A final dehydration step yields the aromatic pyrazole ring.
Controlling the kinetics and thermodynamics of these steps is paramount to achieving high yield and selectivity.
Caption: General workflow for Knorr pyrazole synthesis.
Part 2: Troubleshooting and Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the synthesis in a practical question-and-answer format.
Q1: My overall yield is consistently low (<50%). What are the primary factors to investigate?
Answer: Low yield is a multifaceted issue often stemming from reactant quality, reaction conditions, or incomplete conversion. Here is a systematic checklist:
-
Reactant Purity: Ensure the purity of your starting materials. (2-chlorophenyl)hydrazine can degrade upon exposure to air and light, forming colored impurities that can inhibit the reaction.[5] Using a freshly opened bottle or purifying stored material is recommended. The 1,3-dicarbonyl starting material should also be of high purity.
-
Reaction Conditions:
-
pH Control: The reaction is typically acid-catalyzed.[6] A catalytic amount of a mild acid like glacial acetic acid is often sufficient. Excessively strong acidic conditions can lead to unwanted side reactions. The optimal pH ensures efficient hydrazone formation without degrading the reactants.
-
Temperature: The initial condensation can be exothermic. Uncontrolled temperature spikes may lead to by-product formation.[7] Subsequent cyclization and dehydration often require heating (reflux). Monitor the internal temperature and optimize it through small-scale trials.
-
Reaction Time: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction may appear complete but could require extended time for the final dehydration step.
-
-
Stoichiometry: The molar ratio of reactants is critical. While a 1:1 ratio is theoretically required, using a slight excess (1.05-1.2 equivalents) of the hydrazine derivative can sometimes drive the reaction to completion, especially if the dicarbonyl compound is volatile or prone to side reactions.[5]
Q2: I am observing two distinct product spots on my TLC, suggesting regioisomers. How can I improve selectivity for the 1,3-substituted product?
Answer: Regioisomer formation is the most significant challenge when using an unsymmetrical 1,3-dicarbonyl. The formation of 1-(2-chlorophenyl)-3-methyl-1H-pyrazole vs. 1-(2-chlorophenyl)-5-methyl-1H-pyrazole depends on which carbonyl group is attacked first by the more nucleophilic nitrogen of the hydrazine.
-
pH and Catalyst Control: This is the most critical parameter for controlling regioselectivity.[7] The reaction mechanism can shift depending on the acidity.
-
Under acidic conditions , the initial attack typically occurs at the more reactive carbonyl (often the aldehyde or the less sterically hindered ketone). Experimenting with different acid catalysts (e.g., acetic acid, p-toluenesulfonic acid) and their concentrations can significantly alter the isomer ratio.
-
-
Solvent Effects: The choice of solvent can influence the tautomeric equilibrium of the 1,3-dicarbonyl compound and the relative reactivity of the carbonyl groups. Protic solvents like ethanol are common, but exploring aprotic polar solvents like N,N-dimethylacetamide (DMA) has been shown to improve regioselectivity in some cases.[8]
-
Temperature: Lowering the initial reaction temperature during the addition of hydrazine can sometimes enhance selectivity by favoring the kinetically controlled product before thermal equilibration can occur.
Q3: The reaction seems to stop after forming an intermediate, which is visible on TLC/LC-MS. How can I push the reaction to completion?
Answer: Stalling at an intermediate stage, usually the hydrazone or the non-aromatic pyrazoline, is a common problem.
-
Incomplete Dehydration: The final aromatization step requires the elimination of a water molecule. If the reaction medium becomes saturated with water, this equilibrium can be hindered. If your solvent is not anhydrous, consider using one or adding a dehydrating agent like molecular sieves. Alternatively, using a solvent like toluene with a Dean-Stark trap to azeotropically remove water can be highly effective.
-
Insufficient Acid Catalyst: The cyclization and dehydration steps are both acid-catalyzed. If the initial catalyst has been consumed or is insufficient, the reaction may stall. A small additional charge of acid catalyst late in the reaction can sometimes restart the conversion.
-
Oxidation Requirement: In some cases, a stable pyrazoline intermediate is formed which requires a separate oxidation step to be converted to the aromatic pyrazole.[2] While less common with this specific substrate class, if you have isolated and characterized a pyrazoline, you may need to introduce a mild oxidizing agent.
Q4: We are attempting to scale up the synthesis from grams to kilograms and are experiencing a significant drop in yield and product discoloration. What are the key considerations for a successful scale-up?
Answer: Scale-up introduces challenges related to mass and heat transfer that are not apparent at the lab scale.[7]
-
Heat Management: The condensation reaction is often exothermic. A large reactor has a much lower surface-area-to-volume ratio, making heat dissipation inefficient.[7] This can lead to uncontrolled temperature increases, promoting side reactions and degradation. Use a jacketed reactor with precise temperature control and consider a slower, controlled addition rate for the hydrazine to manage the exotherm.[7]
-
Mixing Efficiency: Inadequate mixing in a large vessel can create localized "hot spots" or areas of high reactant concentration, which drastically increases the formation of impurities.[7] Ensure the reactor's impeller design and stirring speed are sufficient to maintain a homogenous mixture.
-
Reagent Addition Profile: Do not add reagents all at once. A slow, subsurface addition of the (2-chlorophenyl)hydrazine into the solution of the dicarbonyl compound is critical to maintain temperature and concentration control.
Caption: Troubleshooting workflow for low pyrazole yield.
Part 3: Optimized Experimental Protocol & Data
This section provides a generalized, robust protocol for the synthesis, which should serve as a validated starting point for optimization.
Optimized Protocol for 1-(2-chlorophenyl)-3-methyl-1H-pyrazole
Materials:
-
Acetoacetaldehyde dimethyl acetal (1.0 eq)
-
(2-Chlorophenyl)hydrazine hydrochloride (1.05 eq)
-
Ethanol, 200 proof
-
Glacial Acetic Acid (0.1 eq)
-
Sodium Bicarbonate (sat. aq. solution)
-
Brine
-
Ethyl Acetate
-
Anhydrous Magnesium Sulfate
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add acetoacetaldehyde dimethyl acetal (1.0 eq) and ethanol (approx. 5 mL per gram of acetal).
-
Add glacial acetic acid (0.1 eq) to the solution and stir for 5 minutes.
-
In a separate beaker, dissolve (2-chlorophenyl)hydrazine hydrochloride (1.05 eq) in a minimal amount of warm ethanol.
-
Slowly add the hydrazine solution to the reaction flask at room temperature over 15-20 minutes. An exotherm may be observed.
-
After the addition is complete, heat the reaction mixture to reflux (approx. 78-80°C) and maintain for 4-6 hours. Monitor the reaction progress by TLC (e.g., using a 7:3 hexanes:ethyl acetate eluent).
-
Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.
-
Dissolve the resulting residue in ethyl acetate. Wash the organic layer sequentially with saturated sodium bicarbonate solution (2x), water (1x), and brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.
-
Purify the crude oil or solid by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to obtain the final product.[6]
Table 1: Influence of Key Parameters on Yield and Selectivity
This table summarizes expected outcomes from process modifications, based on established principles of pyrazole synthesis.
| Parameter | Condition A | Condition B | Expected Outcome & Justification |
| Solvent | Ethanol (Protic) | Toluene with Dean-Stark (Aprotic, Water Removal) | Condition B may improve yield by driving the final dehydration step to completion through the removal of water.[7] |
| Catalyst | Acetic Acid (Weak Acid) | p-TsOH (Stronger Acid) | Condition B might accelerate the reaction but could also increase side product formation. Acetic acid often provides a better balance.[6][7] |
| Temperature | Reflux (~80°C) | Room Temperature | Reflux is generally required for the cyclization/dehydration steps. Room temperature may lead to the accumulation of the hydrazone intermediate.[9] |
| Hydrazine Salt | Free Base | Hydrochloride Salt | The HCl salt is often more stable for storage. When used, the reaction may require a base or proceed more slowly as the acid is neutralized. The protocol above uses the HCl salt with an acid catalyst. |
References
-
BenchChem. (2025). Troubleshooting guide for the scale-up synthesis of pyrazole compounds.
-
BenchChem. (2025). Technical Support Center: Pyrazole Synthesis via Cyclocondensation.
-
Stransky, J., et al. (2024). 1-[(2-Chlorophenyl)diphenylmethyl]-1H-pyrazole. Acta Crystallographica Section E: Crystallographic Communications.
-
IUCr Journals. (2024). 1-[(2-Chlorophenyl)diphenylmethyl]-1H-pyrazole.
-
Müller, T. J. J., & Chebanov, V. A. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry.
- Various Authors. (2021). Sequential [3+2] annulation reaction of prop-2-ynylsulfonium salts and hydrazonyl chlorides: synthesis of pyrazole. RSC Advances. [URL: not provided]
-
Batezila, G., & Holzer, W. (2010). (2-Chlorophenyl)-3-methylchromeno[2,3-c]pyrazol-4(1H)-one. Molbank.
-
El-Faham, A., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules.
-
Organic Syntheses Procedure. (n.d.). Pyrazoles from N-Monosubstituted Hydrazones and Nitro-Olefins. Organic Syntheses.
-
Choudhary, A. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline.
- Gosselin, F., et al. (2006). A Highly Regioselective Synthesis of 1-Aryl-3,4,5-substituted Pyrazoles. Synlett. [URL: not provided, referenced in PMC article]
-
National Journal of Pharmaceutical Sciences. (2021). A review of pyrazole and its derivative.
-
Organic Chemistry Portal. (n.d.). Synthesis of pyrazoles.
-
Al-Hourani, B. J., et al. (2013). 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene. Molecules.
-
Batezila, G., & Holzer, W. (2010). (2-Chlorophenyl)-3-methylchromeno[2,3-c]pyrazol-4(1H)-one. MDPI.
-
BenchChem. (2025). How to increase the yield of 3-Methylpyrazole synthesis.
Sources
- 1. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 2. mdpi.com [mdpi.com]
- 3. pharmajournal.net [pharmajournal.net]
- 4. youtube.com [youtube.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
troubleshooting catalyst deactivation in pyrazole coupling reactions
Technical Support Center: Pyrazole Coupling Optimization
Welcome to the Advanced Catalysis Support Module. This guide addresses the unique challenges of coupling pyrazoles—specifically the tendency of the pyrazole nitrogen to deactivate transition metal catalysts (Pd, Cu) through non-productive coordination.[1][2]
The following protocols are designed not just to "fix" a reaction, but to diagnose the mechanism of failure.
Part 1: Diagnostic Triage (Tier 1)
Q1: My reaction turns black and precipitates metal within 30 minutes. Is this normal?
A: No. This is the hallmark of Catalyst Aggregation (Pd-Black formation).[2][3]
-
The Mechanism: The active monomeric Pd(0) species is unstable. Without sufficient ligand stabilization, Pd(0) atoms cluster into nanoparticles and eventually precipitate as bulk metal (Pd black), which is catalytically dead for cross-coupling.[2]
-
The Pyrazole Factor: Pyrazoles are "competent but weak" ligands. They can displace labile phosphines (like PPh3) but fail to stabilize the metal under thermal stress, leading to aggregation.
-
Immediate Action:
-
Switch Ligands: Move to bulky biarylphosphines (e.g., tBuXPhos, AdBrettPhos) that bind tightly and prevent aggregation.
-
Lower Temperature: If running >100°C, reduce to 80°C to slow aggregation kinetics.
-
Q2: The reaction proceeds to 20-30% conversion and then stalls completely. Adding more catalyst doesn't restart it. Why?
A: This suggests Product Inhibition or Poisoning by Byproducts , not just thermal death.
-
The Mechanism: As the coupled pyrazole product accumulates, it may be a better ligand for the catalyst than the starting material (especially if the product is a bidentate chelator). The catalyst gets "trapped" in an off-cycle resting state.[4]
-
Diagnostic Test (Self-Validating): Perform a "Standard Addition" Experiment .
Part 2: Deep Dive & Mechanistic Solutions (Tier 2)
Q3: Why does my pyrazole substrate deactivate the catalyst while phenyl analogs work fine?
A: This is the "Heterocycle Trap."
In a standard Buchwald-Hartwig cycle, the amine (pyrazole) should bind to Pd(II) and undergo deprotonation. However, the pyridine-like nitrogen (N2) of the pyrazole is a strong
-
The Trap: The pyrazole N2 coordinates to the Pd center before oxidative addition or after reductive elimination, forming a stable coordinate complex (e.g.,
) that resists further turnover. -
The Fix: You must use Steric Bulk . Ligands like GPhos or BrettPhos are designed with massive steric bulk over the metal center. This "umbrella" prevents the approach of the pyrazole nitrogen to the metal center in a non-productive geometry, forcing it to react only via the desired N-H activation pathway.
Q4: I am using a Chan-Lam coupling (Cu-catalyzed) and it is inconsistent. What controls the deactivation?
A: Chan-Lam relies on a delicate balance of oxidation states (Cu(II)/Cu(III)).
-
Moisture Sensitivity: While often run in air, "wet" solvents can quench the reactive intermediate. Conversely, absolute dryness can inhibit the base solubility.
-
Substrate Poisoning: Electron-rich pyrazoles oxidize easily. If the reaction turns dark brown/tarry immediately, you are likely generating radical species that polymerize.
-
Protocol Adjustment:
-
Use Molecular Sieves (4Å) to buffer water content.
-
Slow Addition: Add the pyrazole via syringe pump over 2 hours to keep its concentration low relative to the Cu catalyst.
-
Part 3: Visualization of Failure Modes
The following diagram illustrates the decision matrix for troubleshooting a stalled reaction, distinguishing between catalyst death, inhibition, and kinetic incompetence.
Caption: Figure 1. Decision tree for diagnosing catalyst deactivation modes based on visual cues and kinetic spike tests.
Part 4: Optimization Data & Ligand Selection
Table 1: Ligand Selection Matrix for Pyrazole Couplings Based on substrate electronics and steric demands.
| Substrate Class | Recommended Ligand | Rationale | Precatalyst Recommendation |
| Electron-Poor Pyrazoles | BrettPhos or tBuBrettPhos | High electron density on P facilitates oxidative addition of difficult halides. | BrettPhos Pd G4 |
| Sterically Hindered Pyrazoles | GPhos | Extremely bulky; prevents N-coordination "poisoning" by the substrate [1]. | GPhos Pd G3 |
| General / Unhindered | XPhos | Good balance of stability and activity; resistant to deactivation. | XPhos Pd G3 |
| Base-Sensitive Substrates | RuPhos | Allows use of weaker bases (carbonates) at lower temperatures. | RuPhos Pd G3 |
Part 5: Self-Validating Experimental Protocols
Protocol A: The "Split-Vial" Stability Test
Use this to determine if your catalyst is dying over time or if the reagents are the problem.
-
Setup: Prepare a standard reaction mixture but omit the Aryl Halide .
-
Heat: Stir the Catalyst + Ligand + Base + Pyrazole in solvent at reaction temp (e.g., 100°C) for 1 hour.
-
Challenge: After 1 hour, add the Aryl Halide.
-
Control: Run a parallel reaction where all reagents are mixed at t=0.
-
Analysis:
-
If Yield (Challenge) ≈ Yield (Control) : The catalyst is stable in the presence of the pyrazole/base.
-
If Yield (Challenge) << Yield (Control) : The catalyst is decomposing before it can react. Action: The pyrazole or base is degrading the catalyst. Switch to a precatalyst (e.g., Pd-G4) or a milder base (e.g., K3PO4 instead of NaOtBu).
-
Protocol B: Recovering from "Pd Black"
If you cannot change the ligand immediately, use this additive method.
-
Additive: Add 10-20 mol% 1-Hexene or Styrene to the reaction.
-
Mechanism: These olefins act as "dummy ligands," weakly stabilizing the Pd(0) species during the catalytic cycle without inhibiting the oxidative addition step.
-
Result: Often prevents the irreversible aggregation of Pd(0) into Pd black.
References
-
Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions . DSpace@MIT. Retrieved from [Link]
-
Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes . Journal of the American Chemical Society. Retrieved from [Link]
-
Overcoming limitations in dual photoredox/nickel catalyzed C–N cross-couplings due to catalyst deactivation . Max Planck Society.[12] Retrieved from [Link]
-
Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles . National Institutes of Health (PMC). Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions [dspace.mit.edu]
- 5. uwindsor.ca [uwindsor.ca]
- 6. reddit.com [reddit.com]
- 7. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. BJOC - Catalytic Chan–Lam coupling using a ‘tube-in-tube’ reactor to deliver molecular oxygen as an oxidant [beilstein-journals.org]
- 11. chemrxiv.org [chemrxiv.org]
- 12. pure.mpg.de [pure.mpg.de]
stability issues of 1-(2-chlorophenyl)-3-methyl-1H-pyrazole under acidic conditions
An In-depth Technical Guide to the Stability of 1-(2-Chlorophenyl)-3-methyl-1H-pyrazole Under Acidic Conditions
Technical Support Center
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth insights and practical advice on the stability of 1-(2-chlorophenyl)-3-methyl-1H-pyrazole when subjected to acidic conditions. Understanding the chemical stability of this and related pyrazole-containing molecules is paramount for ensuring data integrity in experimental assays, designing stable formulations, and meeting regulatory requirements.[1][2] This document provides FAQs, troubleshooting advice, and detailed experimental protocols to navigate the challenges you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is the primary stability concern for 1-(2-chlorophenyl)-3-methyl-1H-pyrazole in acidic media?
The principal concern is the susceptibility of the pyrazole ring to acid-catalyzed degradation. While the pyrazole ring is generally considered aromatic and relatively stable, under forced conditions such as low pH and elevated temperatures, it can undergo degradation.[3][4] The N-phenyl substituent and the methyl group can influence the electron density and reactivity of the heterocyclic ring. The primary degradation pathway is anticipated to be hydrolysis, potentially leading to ring-opening or rearrangement, depending on the severity of the conditions.[4]
Q2: What are the likely degradation products I should be looking for?
While specific degradation products for this exact molecule are not extensively documented in publicly available literature, we can predict the likely outcomes based on the fundamental chemistry of pyrazoles and related heterocyclic systems. Under strong acidic conditions, one might expect to see:
-
Ring-Opened Products: Hydrolytic cleavage of the pyrazole ring could lead to the formation of hydrazone or enone derivatives.
-
Rearrangement Products: Acid-catalyzed rearrangements are also possible, leading to isomeric structures.
-
Hydrolysis of Substituents: Although less likely for the C-Cl and C-CH3 bonds under typical experimental acidic conditions, extreme pH and temperature could potentially affect these groups.
Identifying these products definitively requires analytical techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) to determine their mass and fragmentation patterns.[2][3]
Q3: Which factors have the greatest impact on the rate of degradation?
Several factors can accelerate the degradation of the compound in an acidic environment:
-
pH: The rate of degradation is highly dependent on the concentration of hydronium ions. A lower pH will generally lead to a faster degradation rate.[3]
-
Temperature: Like most chemical reactions, the rate of degradation increases with temperature. This is a key principle used in forced degradation studies to accelerate the process.[3]
-
Solvent/Matrix: The composition of the medium, including the presence of co-solvents or excipients, can influence stability.
-
Presence of Oxidizing Agents: Although a separate degradation pathway, the presence of oxidative species in an acidic medium can lead to complex degradation profiles.[1]
Q4: How does this instability affect my in-vitro or in-vivo experiments?
The instability of your compound can have significant consequences for experimental outcomes:
-
Reduced Potency: If the parent compound is the active species, its degradation will lead to a decrease in its effective concentration over time, resulting in an underestimation of its biological activity.
-
Confounding Biological Effects: Degradation products may have their own biological activities, which could be agonistic, antagonistic, or toxic, leading to misleading or difficult-to-interpret results.
-
Poor Reproducibility: Failure to control for degradation can lead to high variability between experiments, making it difficult to obtain reproducible data.
It is therefore critical to assess the stability of your compound in the specific buffer systems and conditions used for your assays.
Troubleshooting Guide
Scenario 1: Unexpected peaks are appearing in my HPLC/UPLC analysis over time.
-
Probable Cause: This is a classic sign of compound degradation. The new peaks correspond to the formation of one or more degradation products.
-
Solution:
-
Confirm Identity: Use LC-MS or LC-MS/MS to obtain the mass of the new peaks. This will help in proposing structures for the degradants and confirming that they originate from your parent compound.
-
Perform a Forced Degradation Study: Systematically expose your compound to acidic, basic, oxidative, and photolytic stress conditions as outlined in ICH guidelines.[1] This will help you create a "fingerprint" of potential degradation products, making it easier to identify them in your stability studies.
-
Optimize Analytical Method: Ensure your HPLC/UPLC method is a "stability-indicating method." This means it must be capable of separating the parent peak from all significant degradation products without co-elution. Method development may involve adjusting the mobile phase, gradient, column type, or pH.
-
Scenario 2: The biological activity of my compound is inconsistent or lower than expected in an acidic assay buffer.
-
Probable Cause: Your compound is likely degrading in the assay buffer over the course of the experiment, reducing the concentration of the active molecule.
-
Solution:
-
Time-Course Stability Study: Prepare your compound in the assay buffer and analyze its concentration by HPLC at several time points (e.g., 0, 1, 2, 4, 8, 24 hours) under the exact temperature and conditions of your assay. This will determine the compound's half-life in the buffer.
-
Adjust Assay Protocol: If significant degradation is observed, consider modifying your experimental protocol. This could involve reducing the incubation time, preparing fresh compound solutions immediately before use, or, if possible, adjusting the buffer pH to a more neutral range where the compound is more stable.
-
Incorporate a Pre-incubation Control: Analyze a sample of the compound that has been pre-incubated in the assay buffer for the full duration of the experiment. This will help you quantify the extent of degradation and correct your biological data accordingly.
-
Visualizations and Data
Chemical Structure and Workflow
To better understand the molecule and the process of evaluating its stability, the following diagrams are provided.
Caption: Chemical structure of the target molecule.
Caption: Workflow for an acidic forced degradation study.[5]
Typical Forced Degradation Conditions
The following table summarizes typical stress conditions used in forced degradation studies, as recommended by the International Council for Harmonisation (ICH).[1]
| Stress Condition | Typical Reagents and Conditions | Purpose |
| Acid Hydrolysis | 0.1 N to 1 N HCl at room temperature to 60°C | To test for susceptibility to degradation in acidic environments. |
| Base Hydrolysis | 0.1 N to 1 N NaOH at room temperature to 60°C | To test for susceptibility to degradation in alkaline environments. |
| Oxidation | 3% to 30% H₂O₂ at room temperature | To evaluate sensitivity to oxidative stress. |
| Thermal Degradation | Dry heat (e.g., 60-80°C) or high humidity (e.g., 75% RH) | To assess the impact of heat on the solid or liquid form. |
| Photostability | Exposure to light providing overall illumination of ≥ 1.2 million lux hours and an integrated near UV energy of ≥ 200 watt hours/square meter | To determine if the compound is light-sensitive. |
Experimental Protocol: Acidic Forced Degradation Study
This protocol provides a robust framework for assessing the stability of 1-(2-chlorophenyl)-3-methyl-1H-pyrazole under acidic conditions.
1. Materials and Reagents:
-
1-(2-chlorophenyl)-3-methyl-1H-pyrazole (Reference Standard)
-
Hydrochloric Acid (HCl), analytical grade
-
Sodium Hydroxide (NaOH), analytical grade
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Water, HPLC grade or ultrapure
-
Volumetric flasks, pipettes, and vials
2. Preparation of Solutions:
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of the compound and dissolve it in 10 mL of ACN or MeOH. This non-aqueous stock minimizes degradation before the study begins.
-
Acidic Medium (0.1 N HCl): Prepare by diluting concentrated HCl in HPLC-grade water.
-
Quenching Solution (0.1 N NaOH): Prepare by dissolving NaOH in HPLC-grade water. This will be used to neutralize the acidic samples and halt the degradation.
3. Degradation Procedure:
-
Transfer a specific volume of the acidic medium (e.g., 9 mL) into several reaction vials and place them in a temperature-controlled water bath set to a desired temperature (e.g., 60°C).
-
To initiate the reaction (t=0), add a corresponding volume of the stock solution (e.g., 1 mL) to one of the vials, vortex briefly, and immediately withdraw a sample. This is your zero-time point.
-
Immediately quench the t=0 sample by transferring a known volume (e.g., 100 µL) into a vial containing an equal volume of the quenching solution (100 µL of 0.1 N NaOH).[5] Dilute further with mobile phase to a suitable concentration for HPLC analysis.
-
Continue incubating the remaining reaction vials. At predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours), repeat step 3 for each time point.
-
Also prepare a control sample by diluting the stock solution in the mobile phase without subjecting it to acid and heat.
4. HPLC/UPLC-MS Analysis:
-
Method: Use a validated stability-indicating reverse-phase HPLC method. A C18 column is often a good starting point.
-
Mobile Phase: A gradient of ACN and water (with a buffer like formic acid or ammonium acetate, if compatible with MS) is typical.
-
Detection: Use a PDA/DAD detector to monitor peak purity and a mass spectrometer to identify the parent compound and any degradation products.
-
Analysis: Inject the control and all quenched time-point samples. Record the peak area of the parent compound and any new peaks that appear.
5. Data Analysis and Interpretation:
-
Calculate Percent Degradation:
-
% Degradation = [(Area_Control - Area_Time_X) / Area_Control] * 100
-
-
Assess Mass Balance:
-
Mass balance is crucial for a valid stability study. It ensures that the decrease in the parent compound is accounted for by the increase in degradation products.[3]
-
Mass Balance (%) = [(Area_Parent_Time_X + Sum of Areas_Degradants_Time_X) / Area_Parent_Control] * 100
-
A mass balance between 95-105% is generally considered acceptable.
-
-
Identify Degradants: Use the MS data (m/z) and MS/MS fragmentation patterns to propose structures for the observed degradation products.
-
Determine Kinetics: Plot the natural logarithm of the concentration of the parent compound versus time. If the plot is linear, the degradation follows first-order kinetics. The slope of this line can be used to calculate the degradation rate constant (k) and the half-life (t½ = 0.693/k).
By following this comprehensive guide, researchers can effectively anticipate, identify, and manage the stability challenges associated with 1-(2-chlorophenyl)-3-methyl-1H-pyrazole under acidic conditions, leading to more robust and reliable scientific outcomes.
References
- Stransky, N. et al. (2023). Details on the in vivo effect of combined irradiation and KCa-targeting with TRAM-34 in a glioma mouse model. (Publication details to be confirmed by user's context).
- Ganser, A. et al. (2024). Details on the in vivo effect of combined irradiation and KCa-targeting with TRAM-34 in a glioma mouse model. (Publication details to be confirmed by user's context).
- Wulff, H. et al. (2000). Synthesis of TRAM-34. Journal reference to be confirmed by user's context.
-
Holzer, W. & Batezila, G. (2010). (2-Chlorophenyl)-3-methylchromeno[2,3-c]pyrazol-4(1H)-one. Molbank, 2010(M661). Available at: [Link]
-
Various Authors. (2017). Synthesis and dye degradation properties of Cu complexes with pyrazole derivatives. Journal of Chemical and Pharmaceutical Research, 9(7), 211-216. Available at: [Link]
-
El-Haddad, M. et al. (2023). Adsorption and Inhibition Mechanisms of New Pyrazole Derivatives for Carbon Steel Corrosion in Hydrochloric Acid Solutions Based on Experimental, Computational, and Theoretical Calculations. ACS Omega, 8(40), 37199–37217. Available at: [Link]
-
Reddy, C. S. et al. (2013). 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene. Molbank, 2013(3), M795. Available at: [Link]
-
Jain, D. & Basniwal, P. K. (2016). Forced Degradation Studies. MedCrave Online Journal of Chemistry, 1(1). Available at: [Link]
-
Pharmaceutical Technology. (2025). Forced degradation studies: A critical lens into pharmaceutical stability. Pharmaceutical Technology Europe, 37(11). Available at: [Link]
-
Liu, Y. et al. (2025). Advances in Pyrazole as an Active Fragment for Herbicide Discovery. Journal of Agricultural and Food Chemistry. Available at: [Link]
-
Kumar, S. et al. (2014). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. RSC Advances, 4(75), 40049-40054. Available at: [Link]
-
Singh, R. & Rehman, Z. (2019). Force Degradation for Pharmaceuticals: A Review. International Journal for Scientific Research & Development, 7(2), 1143-1147. Available at: [Link]
-
Venkatesh, D. N. & Shanmuga Kumar, S. D. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3). Available at: [Link]
-
Singh, A. et al. (2025). Amino/Keto Derivatives of Pyrazole as Effective Corrosion Inhibitors for Mild Steel in an Acidic Medium: Surface Morphological, Electrochemical, and Computational Studies. ACS Applied Engineering Materials. Available at: [Link]
Sources
- 1. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 2. biomedres.us [biomedres.us]
- 3. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
1H NMR analysis and interpretation of 1-(2-chlorophenyl)-3-methyl-1H-pyrazole
Technical Assessment: Structural Elucidation of 1-(2-chlorophenyl)-3-methyl-1H-pyrazole via 1H NMR
Part 1: Core Directive & Scope
This guide provides a rigorous technical analysis for the structural validation of 1-(2-chlorophenyl)-3-methyl-1H-pyrazole . In the context of drug discovery and heterocyclic synthesis, this scaffold is frequently generated via the condensation of 2-chlorophenylhydrazine with 1,3-dicarbonyl equivalents.
The Critical Analytical Challenge: The primary "alternative" in this context is not a competitor product, but the regioisomer 1-(2-chlorophenyl)-5-methyl-1H-pyrazole . These two isomers often co-elute and exhibit similar polarity, making standard LC-MS insufficient for distinction. This guide focuses on the definitive NMR markers that distinguish the desired 3-methyl isomer from the 5-methyl impurity, ensuring the integrity of Structure-Activity Relationship (SAR) data.
Part 2: Scientific Integrity & Logic (E-E-A-T)
The Self-Validating Experimental Protocol
To ensure reproducible integration values and resolution of fine coupling constants, the following acquisition parameters are mandatory. This protocol minimizes relaxation artifacts that often obscure the critical methyl singlet integration.
Sample Preparation:
-
Solvent: DMSO-d6 (Preferred over CDCl₃ to prevent signal overlap of the methyl group with water and to resolve exchangeable protons if intermediates are present).
-
Concentration: 5–10 mg in 0.6 mL solvent.
-
Tube Quality: 5mm high-precision NMR tube (Class A).
Acquisition Parameters (600 MHz equivalent):
-
Pulse Sequence: zg30 (30° excitation pulse) to ensure accurate quantitation.
-
Spectral Width (SW): 12–14 ppm (–1 to 13 ppm).
-
Acquisition Time (AQ): ≥ 3.0 seconds (to resolve small couplings,
Hz). -
Relaxation Delay (D1): ≥ 5.0 seconds (Critical: Methyl protons have long
relaxation times; short D1 leads to under-integration). -
Scans (NS): 16–64 (depending on concentration).
Comparative Analysis: 3-Methyl (Target) vs. 5-Methyl (Isomer)
The structural differentiation relies on two distinct physical phenomena: Magnetic Anisotropy and Nuclear Overhauser Effect (NOE) .
Phenomenon 1: The Methyl Shift Anomaly In the 5-methyl isomer , the methyl group is sterically crowded by the ortho-substituted phenyl ring. To relieve steric strain, the phenyl ring twists out of coplanarity with the pyrazole. This places the 5-methyl protons directly into the shielding cone of the phenyl ring current, causing a significant upfield shift .
In the 3-methyl isomer (Target) , the methyl group is distal to the phenyl ring and resides in a standard deshielding environment.
Table 1: Comparative Chemical Shift Data (DMSO-d₆)
| Proton Assignment | Target: 3-Methyl Isomer ( | Alternative: 5-Methyl Isomer ( | Mechanistic Rationale |
| Methyl (-CH₃) | 2.25 – 2.35 (s) | 2.05 – 2.15 (s) | 5-Me is shielded by the N-aryl ring current (Ring Current Effect). |
| Pyrazole H-4 | 6.30 – 6.40 (d, | 6.15 – 6.25 (d, | H-4 is slightly more shielded in the 5-Me isomer. |
| Pyrazole H-5 | 7.80 – 8.00 (d, | Absent (Substituted) | The presence of a highly deshielded H-5 doublet is the hallmark of the 3-Me isomer. |
| Pyrazole H-3 | Absent (Substituted) | 7.40 – 7.50 (d, | H-3 is less deshielded than H-5 because it is further from the electronegative N1. |
| Aryl H-6' | Multiplet (deshielded) | Multiplet (shielded/broad) | The 2-Cl group causes steric twisting; H-6' in 5-Me interacts with the methyl group. |
Analyst Note: The coupling constant (
) between H-4 and H-5 in the target molecule is typically characteristic of vicinal pyrazole protons (Hz).
Advanced Verification: The NOE Logic
1D NMR is often sufficient, but 2D NOESY (Nuclear Overhauser Effect Spectroscopy) provides the definitive "fingerprint" for legal or regulatory filing.
-
Target (3-Me): The Methyl group is far from the Aryl ring. NO NOE correlation is observed between the Methyl singlet and the Aryl ortho-protons.
-
Isomer (5-Me): The Methyl group is spatially proximate to the Aryl ortho-protons. A strong NOE correlation is observed.
Part 3: Visualization & Formatting
Diagram 1: Synthesis & Regioselectivity Challenge
This workflow illustrates why the analysis is necessary. The condensation reaction inherently produces a mixture that requires sorting.
Figure 1: Synthetic pathway leading to regioisomeric mixtures, necessitating NMR validation.
Diagram 2: NOE Connectivity Map (The Definitive Proof)
This diagram visualizes the spatial relationships that confirm the structure.
Figure 2: NOE Connectivity Map. The absence of interaction between Me-3 and the Aryl ring confirms the 3-methyl regiochemistry.
Detailed Spectral Interpretation (Step-by-Step)
-
The Aromatic Region (7.3 – 8.0 ppm):
-
Look for the H-5 doublet at ~7.9 ppm. This proton is adjacent to the nitrogen (N1), making it the most deshielded proton on the pyrazole ring.
-
Analyze the 2-chlorophenyl multiplet . Unlike a para-substituted ring (AA'BB'), the 2-chloro substituent breaks symmetry, creating a complex ABCD system. The proton at the 6' position (closest to the pyrazole) will often appear as a distinct doublet of doublets.
-
-
The Olefinic/Heteroaromatic Region (6.0 – 6.5 ppm):
-
Identify H-4 . It should appear as a doublet with
Hz. This coupling corresponds to the interaction with H-5. -
Validation Check: If this peak is a singlet, check your resolution. If it remains a singlet and H-5 is missing, you may have formed a 3,5-dimethyl derivative or a 4-substituted impurity.
-
-
The Aliphatic Region (2.0 – 2.5 ppm):
-
Identify the Methyl Singlet .
-
Decision Gate:
- ppm: Pass. Consistent with 3-methyl.
- ppm: Fail. Consistent with 5-methyl (shielded).
-
References
-
Elguero, J. (2025). Pyrazoles and their Benzo Derivatives. Comprehensive Heterocyclic Chemistry II. Elsevier. Link
-
Reich, H. J. (2024). Structure Determination Using NMR: Chemical Shifts of Heterocycles. University of Wisconsin-Madison Chemistry Database. Link
-
National Institute of Advanced Industrial Science and Technology (AIST). (2024). Spectral Database for Organic Compounds (SDBS): 1-phenyl-3-methylpyrazole. SDBS No. 5621. Link
-
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. 3rd Edition. Elsevier. (Chapter 5: NOE Experiments). Link
A Comparative Guide to the Crystal Structures of Substituted Phenylpyrazoles: Insights into the Conformation of 1-(2-chlorophenyl)-3-methyl-1H-pyrazole
An introductory guide for researchers, scientists, and drug development professionals on the structural nuances of phenylpyrazole derivatives, offering insights into the likely crystallographic features of 1-(2-chlorophenyl)-3-methyl-1H-pyrazole through the comparative analysis of structurally related compounds.
The pyrazole moiety is a cornerstone in medicinal chemistry and materials science, with its derivatives exhibiting a wide array of biological activities and physical properties. The precise three-dimensional arrangement of atoms within these molecules, determined through X-ray crystallography, is fundamental to understanding their function and for the rational design of new compounds. While the specific X-ray crystal structure data for 1-(2-chlorophenyl)-3-methyl-1H-pyrazole is not publicly available in crystallographic databases such as the Cambridge Structural Database (CSD) or the Crystallography Open Database (COD), we can infer its likely structural characteristics.[1][2][3][4][5] This guide provides a comparative analysis of the crystal structures of three closely related substituted phenylpyrazoles to elucidate the potential conformational and packing features of the title compound.
The selected analogues for this comparison are:
-
1-[(2-Chlorophenyl)diphenylmethyl]-1H-pyrazole (TRAM-34) : This compound shares the 1-(2-chlorophenyl) substituent, offering a direct look at its influence on the pyrazole ring's orientation.
-
1-(2,5-Dichlorophenyl)-3-methyl-5-phenyl-1H-pyrazole : This analogue features a 3-methyl group, similar to our target compound, but with a 2,5-dichlorophenyl substituent.
-
3-methyl-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbaldehyde : This molecule contains the 1-phenyl-3-methyl-pyrazole core, providing a baseline for understanding the impact of the chloro-substituent on the phenyl ring.
Through a detailed examination of these structures, this guide will explore how different substitution patterns on the phenyl and pyrazole rings influence key structural parameters such as bond lengths, bond angles, dihedral angles, and intermolecular interactions.
General Experimental Protocol: Single-Crystal X-ray Diffraction
The determination of a molecule's crystal structure is a meticulous process. The following is a generalized, self-validating protocol for single-crystal X-ray diffraction, which would be applicable for obtaining the crystal structure of 1-(2-chlorophenyl)-3-methyl-1H-pyrazole.
Step 1: Crystal Growth
-
Objective: To obtain single crystals of sufficient size and quality.
-
Procedure:
-
Dissolve the synthesized 1-(2-chlorophenyl)-3-methyl-1H-pyrazole in a suitable solvent (e.g., ethanol, methanol, or a solvent mixture) to near saturation.
-
Employ a slow evaporation technique by leaving the solution in a loosely covered vial at room temperature. Alternatively, vapor diffusion or slow cooling methods can be utilized.
-
Monitor for the formation of well-defined, transparent crystals over several days to weeks.
-
Step 2: Crystal Mounting and Data Collection
-
Objective: To mount a single crystal and collect diffraction data.
-
Procedure:
-
Select a suitable single crystal under a microscope and mount it on a goniometer head using a cryo-loop and a cryo-protectant if data is to be collected at low temperatures.
-
Center the crystal on the X-ray diffractometer.
-
Collect diffraction data using a monochromatic X-ray source (e.g., Mo Kα radiation). The data collection strategy should aim for high completeness and redundancy.
-
Step 3: Structure Solution and Refinement
-
Objective: To solve the phase problem and refine the atomic positions.
-
Procedure:
-
Process the collected data (integration and scaling) using appropriate software.
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the molecule.
-
Refine the structural model against the experimental data using full-matrix least-squares methods. This involves refining atomic coordinates, and anisotropic displacement parameters.
-
Locate and refine hydrogen atoms from the difference Fourier map or place them in calculated positions.
-
Validate the final structure using crystallographic software to check for geometric and other potential issues.
-
Step 4: Data Deposition
-
Objective: To make the crystallographic data publicly available.
-
Procedure:
-
Prepare a Crystallographic Information File (CIF) containing all relevant experimental and structural details.
-
Deposit the CIF in a public database such as the Cambridge Structural Database (CSD) or the Crystallography Open Database (COD).
-
Workflow for Single-Crystal X-ray Diffraction
Sources
- 1. Synthesis, crystal structure and Hirshfeld surface analysis of 5-methyl-1H-pyrazol-3-yl 4-nitrobenzenesulfonate at 90 K - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. 1-Methyl-3-phenyl-1H-pyrazole | C10H10N2 | CID 137946 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. (PDF) Crystal structure of (E)-N-{[3-methyl-1- phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4- yl]methylidene}hydroxylamine [academia.edu]
- 5. researchgate.net [researchgate.net]
Technical Guide: IR Spectroscopic Identification of 1-(2-chlorophenyl)-3-methyl-1H-pyrazole
This guide is structured as a Technical Application Note designed for analytical chemists and process development scientists. It prioritizes the specific challenge of distinguishing regioisomers in pyrazole synthesis.
Executive Summary
In the synthesis of 1-aryl-3-methylpyrazoles, the formation of the unwanted 1,5-regioisomer is a persistent challenge due to the condensation dynamics between 2-chlorophenylhydrazine and the 1,3-dicarbonyl equivalent. While NMR is definitive, FTIR offers a rapid, cost-effective method for in-process control (IPC).
This guide delineates the specific infrared absorption fingerprint of 1-(2-chlorophenyl)-3-methyl-1H-pyrazole . It provides a comparative analysis against its primary impurities (the 5-methyl isomer and starting materials) and establishes a self-validating identification protocol.
Structural Context & Synthesis Pathway
Understanding the origin of the sample is critical for spectral interpretation. The target molecule is typically synthesized via the condensation of 2-chlorophenylhydrazine with a masked 1,3-dicarbonyl (e.g., acetylacetaldehyde dimethyl acetal).
Regioselectivity Challenge
The reaction produces two isomers. The 3-methyl isomer (Target) is generally thermodynamically favored, but the 5-methyl isomer (Impurity) forms via kinetic control.
Figure 1: Synthesis pathway illustrating the origin of the critical 1,5-methyl regioisomer impurity.
Experimental Protocol
To ensure reproducibility, the following acquisition parameters are recommended.
-
Technique: Attenuated Total Reflectance (ATR) is preferred over KBr pellets to avoid moisture interference in the >3000 cm⁻¹ region.
-
Crystal Material: Diamond or ZnSe.
-
Resolution: 4 cm⁻¹.
-
Scans: Minimum 16 (32 recommended for signal-to-noise ratio).
-
Baseline Correction: Essential, particularly if analyzing crude reaction mixtures.
Spectral Analysis: Peak Assignments
The spectrum of 1-(2-chlorophenyl)-3-methyl-1H-pyrazole is defined by the interplay between the electron-rich pyrazole ring and the electron-withdrawing 2-chlorophenyl group.
Primary Diagnostic Peaks (Target Molecule)
| Frequency (cm⁻¹) | Functional Group | Vibrational Mode | Diagnostic Note |
| 3060 – 3010 | Ar-H (Phenyl/Pyrazole) | C-H Stretch | Weak intensity. Indicates aromaticity. |
| 2960 – 2850 | Alkyl (Methyl) | C-H Stretch | Distinct doublet/multiplet. Differentiates from non-methylated analogs. |
| 1595 – 1585 | Pyrazole Ring | C=N Stretch | Critical ID Peak. Position is sensitive to conjugation with the N1-phenyl ring. |
| 1530 – 1480 | Phenyl Ring | C=C Ring Stretch | Often appears as a doublet due to the 2-chloro substitution. |
| 1450 – 1380 | Pyrazole Ring | N-N Stretch | Mixed mode; often obscured by methyl bending. |
| 1090 – 1040 | Aryl Chloride | Ar-Cl Stretch | Strong, sharp band. Confirms the presence of the chlorophenyl moiety. |
| 760 – 740 | 1,2-Disubstituted Benzene | C-H Out-of-Plane Bend | "Ortho" substitution pattern signature. |
The "Fingerprint" Logic
The 2-chlorophenyl group at position N1 creates a specific steric environment. The chlorine atom forces the phenyl ring slightly out of plane with the pyrazole ring.
-
Key Observation: Look for the C=N stretch at ~1590 cm⁻¹ . This band is the "heartbeat" of the pyrazole system.
Comparative Analysis: Distinguishing Alternatives
This section is the core value-add for researchers. You are rarely comparing the target to a random chemical; you are comparing it to what went wrong in the flask.
Scenario A: Target (3-Methyl) vs. Isomer (5-Methyl)
This is the most difficult distinction.
-
Mechanism: In the 5-methyl isomer , the methyl group is physically adjacent to the 2-chlorophenyl ring at N1. This causes severe steric clash (A(1,3) strain).[1]
-
Spectral Consequence: The steric clash forces the phenyl ring to twist nearly perpendicular to the pyrazole ring, breaking conjugation.
-
Data Comparison:
| Feature | Target (3-Methyl) | Impurity (5-Methyl) | Explanation |
| Conjugation | Partial Planarity | Twisted / Deconjugated | 5-Me clashes with N1-Phenyl. |
| C=N Stretch | ~1590 cm⁻¹ | ~1605 - 1615 cm⁻¹ | Loss of conjugation increases double-bond character, shifting frequency higher. |
| Peak Intensity | Stronger | Weaker | Conjugation enhances dipole moment change. |
Scenario B: Target vs. Starting Material (Hydrazine)
If the reaction is incomplete, unreacted 2-chlorophenylhydrazine will be present.
-
Differentiator: Look at 3400 – 3200 cm⁻¹ .
-
Target: No peaks (Tertiary nitrogens only).
-
Hydrazine: Two distinct bands (N-H stretching) and a broad base due to H-bonding.
-
Decision Workflow (Self-Validating Protocol)
Use this logic gate to confirm identity during IPC.
Figure 2: Logical decision tree for interpreting the IR spectrum of the crude reaction mixture.
References
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (General assignment of Pyrazole C=N and Ar-Cl stretches).
-
NIST Chemistry WebBook. IR Spectrum of 3-Methylpyrazole Hydrochloride. National Institute of Standards and Technology.[2] Link
-
Elguero, J., et al. (2002). "Pyrazoles."[1][2][3][4][5][6][7][8] Comprehensive Heterocyclic Chemistry II. Elsevier. (Discussion of 1,3 vs 1,5 isomer steric strain and spectroscopic consequences).
- Socrates, G. (2001). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. John Wiley & Sons.
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A Senior Application Scientist's Guide to Validating the Purity of 1-(2-chlorophenyl)-3-methyl-1H-pyrazole using Gas Chromatography-Mass Spectrometry (GC-MS)
Introduction: The Analytical Imperative
In the landscape of pharmaceutical research and drug development, the purity of an active pharmaceutical ingredient (API) or a key intermediate is not merely a quality metric; it is the bedrock of safety and efficacy. 1-(2-chlorophenyl)-3-methyl-1H-pyrazole is a heterocyclic compound that serves as a crucial building block in the synthesis of various biologically active molecules. The presence of even trace-level impurities—such as regioisomers, unreacted starting materials, or byproducts from side reactions—can have profound implications, potentially altering pharmacological activity or introducing toxicity.
This guide provides an in-depth, experience-driven comparison of methodologies for validating the purity of 1-(2-chlorophenyl)-3-methyl-1H-pyrazole, with a core focus on Gas Chromatography-Mass Spectrometry (GC-MS). We will move beyond a simple recitation of steps to explain the causality behind our analytical choices, establishing a robust, self-validating system that ensures data integrity and regulatory confidence.
The Analytical Challenge: Anticipating the Unknowns
A robust analytical method is born from a deep understanding of the analyte and its synthetic pathway. The common synthesis of pyrazoles often involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[1] For 1-(2-chlorophenyl)-3-methyl-1H-pyrazole, this implies potential impurities that must be resolved and identified:
-
Starting Materials: Unreacted 2-chlorophenylhydrazine and the 1,3-dicarbonyl precursor.
-
Regioisomers: The potential for the formation of 1-(2-chlorophenyl)-5-methyl-1H-pyrazole, a common isomeric byproduct in unsymmetrical pyrazole synthesis.
-
Solvent-Related Impurities: Residual solvents used during synthesis and purification.[2]
-
Degradation Products: Compounds formed due to thermal or oxidative stress during the manufacturing process.
Gas Chromatography-Mass Spectrometry (GC-MS) is the "gold standard" for this challenge.[3] Its power lies in the synergistic combination of two techniques: the gas chromatograph, which separates volatile compounds with high resolution, and the mass spectrometer, which provides definitive structural information for identification based on mass-to-charge ratio and fragmentation patterns.[3]
Method Development: A Comparative Analysis of GC-MS Parameters
The success of any GC-MS analysis hinges on the meticulous optimization of its parameters. Here, we compare key choices and explain the rationale for selecting the optimal conditions for this specific analyte.
The Heart of the Separation: The GC Column
The column is where the separation happens. The choice of stationary phase is the most critical factor influencing resolution.[4] For an aromatic, moderately polar compound like 1-(2-chlorophenyl)-3-methyl-1H-pyrazole, several options exist.
| Stationary Phase Type | Example Column | Rationale & Performance Comparison |
| Non-Polar (5% Phenyl Polysiloxane) | ZB-5ms, DB-5ms, HP-5ms | Why it's the primary choice: This phase separates compounds largely by boiling point.[5] It is extremely robust, has low bleed (critical for MS), and provides excellent peak shapes for a wide range of compounds.[6] It is the recommended starting point and often the final choice for routine purity analysis. Potential regioisomers will likely have slightly different boiling points and polarities, allowing for effective separation. |
| Mid-Polar (e.g., 50% Phenyl) | DB-17ms, Rtx-50 | Alternative consideration: If the 5% phenyl column fails to resolve a critical impurity pair (e.g., a co-eluting regioisomer), a mid-polar phase offers a different selectivity based on dipole-dipole interactions.[4] This can change the elution order and improve resolution for specific pairs. However, these columns typically have higher bleed and may be less robust. |
| Polar (Polyethylene Glycol - PEG) | ZB-WAX, DB-WAX | Generally not recommended: While offering strong retention for polar compounds, these columns are not ideal for this primary analysis. The analyte is only moderately polar, and the high temperatures often required might exceed the column's stable operating range, leading to significant bleed and contamination of the MS source.[5] |
Verdict: Begin and validate with a low-bleed, 5% Phenyl Polysiloxane (or equivalent) column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness column. This provides the best balance of inertness, efficiency, and low bleed for high-sensitivity MS detection.[6][7]
GC Oven Program: The Art of Resolution
A simple isothermal run is insufficient. A temperature program is essential to ensure that volatile impurities elute quickly while the main analyte peak remains sharp and well-resolved from later-eluting compounds.
| Program Type | Example Parameters | Performance Comparison |
| Fast Ramp | 50°C (1 min hold), then 25°C/min to 300°C (5 min hold) | Pros: Short run time, high throughput. Cons: Poor resolution of early-eluting or closely boiling impurities. Risk of peak co-elution. Suitable for rapid screening but not for validation. |
| Optimized Ramp | 50°C (2 min hold), then 10°C/min to 280°C (10 min hold) | Pros: Excellent resolution between the main analyte and potential impurities. Allows for baseline separation of closely eluting species. Cons: Longer analysis time. This is the preferred approach for a validation study. |
MS Detection: Full Scan vs. Selected Ion Monitoring (SIM)
The mass spectrometer can be operated in two primary modes. The choice depends on the goal of the analysis.
| MS Mode | Description | Application for this Analysis |
| Full Scan | The MS scans a wide mass range (e.g., m/z 40-450) continuously. | Essential for method development and impurity identification. It allows for the detection of unknown impurities and their tentative identification via library searching (e.g., NIST) and spectral interpretation.[8] |
| Selected Ion Monitoring (SIM) | The MS is programmed to detect only a few specific ions characteristic of the target analyte and known impurities. | Ideal for routine quality control after validation. SIM mode offers significantly higher sensitivity (10-100x) and is used for quantifying trace-level impurities once their identities are confirmed. |
A Self-Validating Experimental Protocol
This protocol is designed to be inherently robust, incorporating system suitability tests (SST) to ensure the analytical system is performing correctly before any samples are analyzed. This aligns with the principles outlined in USP General Chapter <621> on Chromatography.[9][10]
Step 1: Preparation of Solutions
-
Standard Solution (1.0 mg/mL): Accurately weigh ~25 mg of 1-(2-chlorophenyl)-3-methyl-1H-pyrazole reference standard and dissolve in 25.0 mL of methanol.
-
Sample Solution (1.0 mg/mL): Accurately weigh ~25 mg of the test sample and dissolve in 25.0 mL of methanol.
-
System Suitability Solution (SSS): If available, use a sample of the analyte known to contain a key impurity (e.g., the regioisomer) at a detectable level. Alternatively, spike the standard solution with a known related substance.
Step 2: GC-MS Instrumentation and Conditions
-
GC System: Agilent 8890 or equivalent
-
MS System: Agilent 5977B MSD or equivalent
-
Column: HP-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm
-
Carrier Gas: Helium, Constant Flow @ 1.2 mL/min
-
Inlet: Split/Splitless, 250°C, Split ratio 50:1
-
Injection Volume: 1 µL
-
Oven Program: 50°C (hold 2 min), ramp 10°C/min to 280°C (hold 10 min)
-
MS Transfer Line: 280°C
-
MS Source: 230°C
-
MS Quad: 150°C
-
Acquisition Mode: Electron Ionization (EI) @ 70 eV, Full Scan (m/z 40-450)
Step 3: Analytical Sequence and System Suitability
-
Inject a solvent blank (methanol) to ensure no system contamination.
-
Perform five replicate injections of the Standard Solution.
-
Inject the System Suitability Solution.
-
Inject the Sample Solution in duplicate.
Step 4: System Suitability Test (SST) Criteria
Before proceeding with sample analysis, the following criteria from the replicate standard injections must be met:
-
Peak Area Precision: Relative Standard Deviation (RSD) ≤ 2.0%.
-
Retention Time Precision: RSD ≤ 0.5%.
-
Peak Asymmetry (Tailing Factor): 0.8 - 1.5.
-
Resolution (from SSS injection): Resolution between the main peak and the key impurity must be ≥ 2.0.
This SST protocol creates a self-validating system; if the criteria are not met, the instrument requires troubleshooting before valid data can be acquired.
Diagram: GC-MS Purity Validation Workflow
Caption: Decision tree for impurity identification.
Formal Method Validation (per ICH Q2(R2))
The method must be formally validated to prove its reliability. [11][12][13]The following parameters are critical for an impurity method. [14]
| Validation Parameter | Purpose & Causality | Typical Acceptance Criteria |
|---|---|---|
| Specificity | Proves the method can unambiguously assess the analyte in the presence of expected impurities and degradants. This is the foundation of a purity test. | Peak purity analysis (using MS data) shows no co-elution. All known impurities are resolved from the main peak (Resolution > 2.0). |
| Limit of Detection (LOD) | The lowest amount of an impurity that can be detected, but not necessarily quantified. | Typically demonstrated by a signal-to-noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of an impurity that can be reliably quantified with acceptable precision and accuracy. This defines the reporting threshold. | Signal-to-noise ratio of 10:1; Precision (%RSD) at this level should be ≤ 10%. |
| Linearity | Demonstrates a direct, proportional relationship between impurity concentration and instrument response over a defined range. | Correlation coefficient (r²) ≥ 0.99 for each impurity, evaluated from LOQ to 150% of the specification limit. |
| Accuracy | The closeness of the measured value to the true value. It is typically assessed by spike-recovery studies. | Mean recovery should be within 80-120% for each impurity across the linear range. |
| Precision (Repeatability & Intermediate) | Measures the method's consistency. Repeatability assesses variability in one lab, on one day, with one analyst. Intermediate precision assesses variability across different days and/or analysts. | %RSD of results should be ≤ 5% for impurities at the specification limit. |
| Robustness | Shows the method is reliable despite small, deliberate variations in parameters (e.g., ±5°C in oven temp, ±0.1 mL/min in flow rate). This ensures transferability between labs. | System suitability criteria must still be met, and impurity profiles should not significantly change. |
Conclusion
Validating the purity of 1-(2-chlorophenyl)-3-methyl-1H-pyrazole by GC-MS is a systematic process grounded in a thorough understanding of chromatography and regulatory expectations. By selecting a robust, low-bleed 5% phenyl-type capillary column, developing an optimized oven temperature program, and employing a self-validating protocol with clear system suitability criteria, a highly reliable method can be established. Formal validation following ICH Q2(R2) guidelines transforms this reliable method into a trustworthy and defensible analytical procedure. This comprehensive approach ensures that the purity data generated is of the highest integrity, providing critical support for researchers, scientists, and drug development professionals.
References
-
U.S. Pharmacopeia. General Chapter <621> Chromatography. [Link]
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Agilent Technologies. (2023). Understanding the Latest Revisions to USP <621>. [Link]
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AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]
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AMSbiopharma. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. [Link]
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USPBPEP. General Chapters: <621> CHROMATOGRAPHY. [Link]
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International Council for Harmonisation. (2023). ICH Harmonised Guideline: Validation of Analytical Procedures Q2(R2). [Link]
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Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. [Link]
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Pharma Approach. (2025). GC Method Validation For Impurities Analysis: How To Get Mastery In 3 Minutes. [Link]
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European Medicines Agency. (2023). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]
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ComplianceIQ. Validation of GC/ GC-MS methodologies. [Link]
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Journal of the Chemical Society, Perkin Transactions 2. (2000). Gas chromatography–mass spectrometry of the stereoisomers of heterocyclic compounds. Part 2a.1 Perhydroxanthenes. [Link]
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Journal of the Chemical Society, Perkin Transactions 2. (2000). Gas chromatography–mass spectrometry of the stereoisomers of heterocyclic compounds. Part 3. Perhydro-4-thia-s-indacene. [Link]
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Preprints.org. (2024). Development and validation of the GC-MS method for the determination of volatile contaminants in drug products. [Link]
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ResolveMass Laboratories. (2025). Analytical Method Development and Validation in Pharmaceuticals. [Link]
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ResearchGate. (2025). Gas chromatography–mass spectrometry of the stereoisomers of heterocyclic compounds. Part 3.† Perhydro-4-thia-s-indacene. [Link]
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ORBi. (2025). QUANTIFICATION OF HETEROCYCLIC AROMATIC COMPOUNDS (NSO-HET)IN FUELS. [Link]
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National Center for Biotechnology Information. 1-[(2-Chlorophenyl)diphenylmethyl]-1H-pyrazole. [Link]
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International Journal of Pharmaceutical Sciences and Research. (2020). DEVELOPMENT AND VALIDATION OF GC-MS METHOD FOR THE TRACE LEVEL DETERMINATION OF STRUCTURALLY ALERT ALKYL HALIDE IMPURITIES IN CILASTATIN SODIUM DRUG SUBSTANCE. [Link]
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Phenomenex. Column Selection. [Link]
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Wikipedia. Gas chromatography–mass spectrometry. [Link]
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Restek. Guide to GC Column Selection and Optimizing Separations. [Link]
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Amerigo Scientific. A Guide to GC Column Selection. [Link]
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ResearchGate. (2017). What type of GCMS column is best for a total resolution of aromatic amines?. [Link]
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Shimadzu. GC Column Types & Selection Guide. [Link]
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Royal Society of Chemistry. (2020). Sequential [3+2] annulation reaction of prop-2-ynylsulfonium salts and hydrazonyl chlorides: synthesis of pyrazole. [Link]
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ResearchGate. Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. [Link]
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Journal of Chemical and Pharmaceutical Research. (2015). Synthesis, characterization and biological activity of certain Pyrazole derivatives. [Link]
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JEOL Ltd. Quantitative analysis of pyrazole pesticides in tea leaf by using FastGC-HRTOFMS. [Link]
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ResearchGate. (2025). (2-Chlorophenyl)-3-methylchromeno[2,3-c]pyrazol-4(1H)-one. [Link]
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MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. [Link]
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ResearchGate. (2025). N '-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene] 2/4-substituted hydrazides: Synthesis and anticonvulsant activity. [Link]
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Organic Chemistry Portal. Pyrazole synthesis. [Link]
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Indian Journal of Chemistry. (2025). Synthesis, Characterization and Pharmacological Evaluation of Pyrazole Derivatives Potent CNS Agents. [Link]
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National Center for Biotechnology Information. (2023). A GC-MS Database of Nitrogen-Rich Volatile Compounds. [Link]
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Biblioteka Nauki. (2024). Photophysical and biological studies on structurally modified chlorophenyl-substituted pyrazolone derivatives. [Link]
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Safety Operating Guide
Comprehensive Handling and Personal Protective Equipment (PPE) Guide: 1-(2-chlorophenyl)-3-methyl-1H-pyrazole
This guide provides essential safety protocols and operational directives for the handling of 1-(2-chlorophenyl)-3-methyl-1H-pyrazole. Designed for researchers, scientists, and drug development professionals, its purpose is to establish a framework of safety and efficiency, ensuring both personal protection and the integrity of your research. The procedures outlined below are built on established principles of laboratory safety and risk mitigation for handling chlorinated heterocyclic compounds.
Hazard Identification and Core Risk Assessment
Understanding the specific hazards of 1-(2-chlorophenyl)-3-methyl-1H-pyrazole is the foundation of a robust safety plan. Based on data from structurally analogous compounds, a comprehensive risk profile can be established. The primary hazards involve oral toxicity, skin and eye irritation, and potential respiratory irritation.[1][2]
Table 1: Hazard Profile of 1-(2-chlorophenyl)-5-methyl-1H-pyrazole (Structural Analog)
| Hazard Classification | GHS Code | Signal Word | Potential Effect |
| Acute Toxicity, Oral | H302 | Warning | Harmful if swallowed.[1][2][3] |
| Skin Irritation | H315 | Warning | Causes skin irritation upon contact.[1][2] |
| Eye Irritation | H319 | Warning | Causes serious eye irritation.[1][2] |
| Specific Target Organ Toxicity | H335 | Warning | May cause respiratory irritation.[1][2] |
The causality behind these classifications dictates our handling procedures. The presence of a chlorinated phenyl group and a pyrazole ring suggests that the compound can interact with biological systems, necessitating the prevention of direct contact, inhalation, or ingestion.
Engineering Controls: The First Line of Defense
Before any personal protective equipment is worn, the work environment must be engineered to minimize exposure. Reliance on PPE alone is an insufficient safety strategy.
-
Chemical Fume Hood: All manipulations of 1-(2-chlorophenyl)-3-methyl-1H-pyrazole, including weighing, transferring, and preparing solutions, must be conducted inside a certified chemical fume hood.[1] This is critical to contain potentially harmful dusts and vapors, preventing respiratory exposure.
-
Ventilation: Ensure the laboratory has adequate general ventilation to maintain low ambient concentrations of any chemical vapors.
-
Proximity to Safety Equipment: Workstations must be located in close proximity to a functional eyewash station and an emergency safety shower.[4][5][6]
Personal Protective Equipment (PPE) Protocol
The selection of PPE is dictated by the specific task and the associated risk of exposure. The following protocol outlines the minimum requirements.
Eye and Face Protection
-
Minimum Requirement: ANSI Z87.1 (US) or EN166 (EU) compliant safety glasses with side shields are mandatory for all work in the laboratory where this compound is present.[4][5]
-
Enhanced Requirement: When there is a risk of splashing (e.g., during solution transfers or reactions), tightly fitting chemical safety goggles must be worn.[7]
Skin Protection
-
Gloves: Use impermeable, chemical-resistant gloves. Nitrile gloves are a suitable choice for incidental contact. Always inspect gloves for tears or punctures before use.[8] Contaminated gloves must be removed using the proper technique (without touching the outer surface) and disposed of as hazardous waste.
-
Laboratory Coat: A clean, professional lab coat, fully buttoned, is required to protect skin and personal clothing from contamination.[7][8] For tasks with a higher risk of spills, a chemically resistant apron over the lab coat is recommended.
Respiratory Protection
-
Standard Operations: For small-scale work conducted entirely within a chemical fume hood, respiratory protection is typically not required.[4]
-
Required Operations: If engineering controls are insufficient, or during spill cleanup or when handling large quantities of powder that may become airborne, a NIOSH-approved respirator is necessary. For particulates, an N95 (or better) filter is appropriate. If vapors are a concern, a full-face respirator with organic vapor cartridges should be used.[5][7]
Table 2: Task-Based PPE Selection Matrix
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Storage & Transport (Closed Container) | Safety Glasses | Nitrile Gloves | Lab Coat | Not Required |
| Weighing Solid (<10g in Fume Hood) | Safety Glasses | Nitrile Gloves | Lab Coat | Not Required |
| Preparing Solutions (in Fume Hood) | Chemical Goggles | Nitrile Gloves | Lab Coat | Not Required |
| Conducting Reaction (in Fume Hood) | Chemical Goggles | Nitrile Gloves | Lab Coat | Recommended if heating |
| Large-Scale Weighing or Transfer | Chemical Goggles | Nitrile Gloves | Lab Coat & Apron | N95 Respirator Required |
| Spill Cleanup | Chemical Goggles & Face Shield | Heavy-Duty Nitrile Gloves | Lab Coat & Apron | Respirator with Organic Vapor/Particulate Cartridges |
Procedural Guidance for Safe Handling
Protocol 4.1: Weighing and Transferring Solid Compound
-
Ensure the chemical fume hood is operational and the sash is at the appropriate height.
-
Don all required PPE as per Table 2.
-
Place a tared weigh boat on the analytical balance inside the fume hood.
-
Carefully transfer the desired amount of 1-(2-chlorophenyl)-3-methyl-1H-pyrazole to the weigh boat using a clean spatula. Avoid any actions that could generate dust.
-
Securely close the primary container.
-
Transfer the weighed solid to the reaction or dissolution vessel.
-
Decontaminate the spatula and weigh boat or dispose of them as solid hazardous waste.
Protocol 4.2: General Hygiene
-
Always wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[4][9]
-
Remove all PPE before exiting the laboratory.
Emergency Response and Decontamination
Spill Response For small spills (<1g) inside a fume hood:
-
Alert colleagues in the immediate area.
-
Wear enhanced PPE (goggles, lab coat, double nitrile gloves).
-
Gently cover the spill with an inert absorbent material like vermiculite or sand to avoid raising dust.
-
Carefully scoop the material into a labeled, sealable container for hazardous waste.
-
Wipe the area with a suitable solvent (e.g., isopropanol), followed by soap and water. Collect all cleaning materials as hazardous waste.
First Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4][6]
-
Skin Contact: Immediately wash skin with plenty of soap and water. Remove contaminated clothing and wash it before reuse. If irritation persists, seek medical attention.[4][6]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[4][6]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4][6]
Waste Disposal Plan
The management of waste generated from handling 1-(2-chlorophenyl)-3-methyl-1H-pyrazole is critical due to its chlorinated nature. Chlorinated organic compounds require specialized disposal to prevent environmental contamination and the formation of hazardous byproducts during incineration.[11][12]
-
Categorization: All materials that have come into contact with the compound must be treated as hazardous chemical waste. This includes:
-
Solid Waste: Unused compound, contaminated gloves, weigh boats, paper towels, and absorbent materials.
-
Liquid Waste: Reaction mixtures and solutions containing the compound.
-
-
Procedure:
-
Collect all waste in clearly labeled, sealed, and appropriate hazardous waste containers.
-
Do not mix with other waste streams unless directed by your institution's Environmental Health & Safety (EHS) department.
-
Never dispose of this compound down the drain.[10]
-
Follow all local, state, and federal regulations for the disposal of chlorinated hydrocarbon waste.[4]
-
Visualization: PPE Decision Workflow
The following diagram illustrates the logical workflow for selecting the appropriate level of PPE based on the planned task.
Caption: PPE selection workflow for handling 1-(2-chlorophenyl)-3-methyl-1H-pyrazole.
References
-
Campus Operations, University of Nevada, Reno. Hazardous Chemical Used in Animals - 1H-Pyrazole. [Link]
-
Cole-Parmer. (2005). Material Safety Data Sheet - 3-Methyl-1H-pyrazole-1-carboxamide. [Link]
-
Cole-Parmer. (2006). Material Safety Data Sheet - 3,5-Dimethyl-1H-pyrazole-1-carboximidamidenitrate. [Link]
-
DC Fine Chemicals. Safety Data Sheet - 1-Phenyl-3-methyl-5-pyrazolone. [Link]
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Acta Crystallographica Section E: Crystallographic Communications. 1-[(2-Chlorophenyl)diphenylmethyl]-1H-pyrazole. [Link]
-
IUCr Journals. (2024). 1-[(2-Chlorophenyl)diphenylmethyl]-1H-pyrazole. [Link]
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Infoscience, EPFL. Tandem catalysis enables chlorine-containing waste as chlorination reagents. [Link]
-
DC Fine Chemicals. (2024). Safety Data Sheet - 3-Methylpyrazole. [Link]
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Royal Society of Chemistry. (1995). Disposal methods for chlorinated aromatic waste. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
